3,4'-Oxydianiline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-aminophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMISJGHVWNWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181144 | |
| Record name | 3-(4-Aminophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-87-6 | |
| Record name | 3,4′-Diaminodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Aminophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-aminophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4'-Oxydianiline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Oxydianiline (3,4'-ODA), an aromatic diamine with the chemical formula C₁₂H₁₂N₂O, is a significant intermediate in the synthesis of advanced materials and has potential applications in pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical procedures, and toxicological profile of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is an asymmetrical phenyl ether derivative with amine groups at the 3 and 4' positions.[1] This molecular structure imparts unique properties that are leveraged in its various applications. The compound typically appears as a pale yellow to reddish-yellow powder or crystal.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O | [1][3] |
| Molecular Weight | 200.24 g/mol | [1][4][5] |
| CAS Number | 2657-87-6 | [1][3][4][5] |
| Appearance | Pale yellow to reddish-yellow powder/crystal | [1][3] |
| Melting Point | 61 - 71 °C | [1][3][4][5] |
| Boiling Point | 207 °C at 1 mmHg | [4] |
| Solubility | Soluble in Chloroform and Methanol.[6] Insoluble in water. | [7] |
| Purity | >99% (commercially available) | [1][8] |
| Synonyms | 3,4'-DAPE, 3,4'-Diaminodiphenyl ether, 3-(4-Aminophenoxy)aniline | [1][3][4] |
Synthesis of this compound
A common method for the synthesis of this compound is through the hydrogenation of 3-amino-4'-nitrodiphenyl ether.
Experimental Protocol: Synthesis via Hydrogenation
Objective: To synthesize this compound by the reduction of 3-amino-4'-nitrodiphenyl ether.
Materials:
-
3-amino-4'-nitrodiphenyl ether (10 mmol)
-
Ethyl acetate (B1210297) (80 mL)
-
Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)
-
Hydrogen gas
-
100 mL reaction flask equipped with a gas inlet
Procedure:
-
Dissolve 3-amino-4'-nitrodiphenyl ether (10 mmol) in ethyl acetate (80 mL) in the 100 mL reaction flask.
-
Heat the solution to 30°C.
-
Introduce hydrogen gas into the reaction mixture in the presence of the palladium on alumina catalyst at a flow rate of 5 mL/min.
-
Monitor the progress of the reaction periodically using Gas Chromatography (GC) analysis.
-
Upon completion of the hydrogenation, remove the catalyst by filtration.
-
Remove the ethyl acetate from the filtrate by vacuum evaporation to yield high-purity this compound.
Expected Yield: >99.9%
Analytical Methods for Quality Control
Ensuring the purity of this compound is crucial for its applications, especially in polymer synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for purity assessment.
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of a this compound sample using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio should be optimized for the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to an appropriate value for this compound.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Applications
The primary application of this compound lies in the synthesis of high-performance polyimides.[1][5] Its asymmetrical structure hinders intermolecular packing, leading to the formation of transparent polyimides.[1] These polymers exhibit high thermal stability (up to 210°C) and are used as substrates in flexible displays and for sintering integrated devices.[1]
Furthermore, 3,4'-ODA is utilized in the creation of:
-
Organic Porous Materials: For applications in gas storage and separation.[1][5]
-
Pervaporation Membranes: Used for the separation of water-isopropanol mixtures.[1][5]
-
Advanced Materials: As a building block for covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and organic photovoltaic materials.[1]
-
Pharmaceutical Research: It serves as a spacer in the synthesis of molecular tongs designed to inhibit the aggregation of β-amyloid peptide, which is implicated in Alzheimer's disease.[2]
Toxicological Profile and Safety
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[3]
-
Use only in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][4]
-
Store in a well-ventilated place, with the container tightly closed and locked up.[3]
A summary of the hazard classifications is provided in Table 2.
Table 2: Hazard Classification of this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331) | Skull and crossbones |
| Skin Sensitization | May cause an allergic skin reaction (H317) | Exclamation mark |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341) | Health hazard |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361fd) | Health hazard |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects (H410) | Environment |
Source:[3]
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. glsciences.com [glsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 4,4'-Oxydianiline (101-80-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]
- 8. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3,4'-Oxydianiline (CAS No. 2657-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Oxydianiline (3,4'-ODA), with the CAS number 2657-87-6, is an aromatic diamine that serves as a versatile chemical intermediate. Its unique asymmetrical structure, featuring a flexible ether linkage connecting two aniline (B41778) rings at the 3 and 4 positions, imparts a combination of desirable properties to the materials derived from it. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, applications, toxicological profile, and experimental protocols.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a pale yellow to reddish-yellow powder or crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| Appearance | Pale yellow to reddish-yellow powder/crystal | [1][2] |
| Melting Point | 61-67 °C | [1][3] |
| Boiling Point | 206.5 °C at 1 mm Hg | |
| Purity | >99% | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]
Materials:
-
3-Amino-4'-nitrodiphenyl ether (10 mmol)
-
Ethyl acetate (B1210297) (80 mL)
-
Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)
-
Hydrogen gas
-
100 mL reaction flask equipped with a gas inlet and magnetic stirrer
Procedure:
-
In a 100 mL reaction flask, dissolve 10 mmol of 3-amino-4'-nitrodiphenyl ether in 80 mL of ethyl acetate.
-
Heat the solution to 30 °C with stirring.
-
Add the palladium on alumina catalyst to the reaction mixture.
-
Introduce hydrogen gas into the flask at a flow rate of 5 mL/min.
-
Monitor the progress of the reaction periodically by gas chromatography (GC) analysis.
-
Upon completion of the hydrogenation, remove the catalyst by filtration.
-
Remove the ethyl acetate from the filtrate by vacuum evaporation to yield high-purity this compound.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Applications
The unique combination of an ether linkage providing flexibility and aromatic rings imparting thermal stability makes this compound a valuable monomer in the synthesis of high-performance polymers. It also finds use as a key intermediate in the pharmaceutical industry.
High-Performance Polymers
This compound is a critical building block for polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The asymmetrical structure of 3,4'-ODA can disrupt polymer chain packing, leading to amorphous polyimides with improved solubility and optical transparency, making them suitable for applications in flexible displays and other advanced electronic components.[1] These polyimides are also utilized in the aerospace industry for their high-temperature resistance.[2]
Logical Relationship of 3,4'-ODA Properties to its Applications:
Caption: Relationship between properties and applications.
Organic Porous Materials
This compound is utilized in the synthesis of covalent organic frameworks (COFs) and other porous organic materials.[2] These materials possess high surface areas and ordered pore structures, making them promising candidates for applications in gas storage, separation, and catalysis. The diamine functionality of 3,4'-ODA allows for the formation of robust porous networks through reactions with multi-functional aldehydes or other suitable linkers.
Pharmaceutical Intermediate
In the realm of drug development, this compound serves as a spacer in the construction of more complex molecules. A notable application is in the synthesis of glycine-based molecular tongs, which have been investigated as inhibitors of beta-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease. The defined geometry and chemical handles of 3,4'-ODA make it a useful component for creating specific molecular architectures for therapeutic purposes.
Conceptual Workflow for Pharmaceutical Application:
Caption: Use of 3,4'-ODA in drug discovery.
Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways. Its role in a biological context, as reported to date, is primarily as a structural component in larger, synthetically designed molecules that may, in turn, interact with biological targets. For instance, its incorporation into inhibitors of beta-amyloid aggregation is designed to influence protein-protein interactions rather than directly modulating intracellular signaling cascades. Further research is required to elucidate any potential direct biological activity of this compound.
Toxicology and Safety
This compound is classified as a hazardous substance and requires careful handling.[3][5][6]
Table 2: Toxicological Data for this compound
| Endpoint | Value/Classification | Reference(s) |
| Acute Oral Toxicity | Category 3; Toxic if swallowed (Acute Toxicity Estimate: 100.1 mg/kg) | [3][5] |
| Acute Dermal Toxicity | Category 3; Toxic in contact with skin (Acute Toxicity Estimate: 300.1 mg/kg) | [3][5] |
| Acute Inhalation Toxicity | Category 3; Toxic if inhaled (Acute Toxicity Estimate: 0.6 mg/L, 4h, dust/mist) | [3][5] |
| Skin Sensitization | Category 1; May cause an allergic skin reaction | [3] |
| Germ Cell Mutagenicity | Category 2; Suspected of causing genetic defects | [3] |
| Carcinogenicity | Presumed to have carcinogenic potential for humans | [1] |
| Reproductive Toxicity | Category 2; Suspected of damaging fertility or the unborn child | [3][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [3] |
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.[3][5]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek immediate medical attention.[3][5]
Conclusion
This compound is a chemical intermediate with significant utility in the fields of materials science and pharmaceutical research. Its unique molecular architecture allows for the synthesis of high-performance polymers with tailored properties and serves as a valuable scaffold for the design of biologically active molecules. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use. Further research into its potential direct biological activities and the development of novel applications will continue to expand the importance of this versatile compound.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 3. Synthesis of three-dimensional covalent organic frameworks through a symmetry reduction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4'-Oxydianiline and its Isomers for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, synthesis, and biological significance of 3,4'-Oxydianiline (3,4'-ODA) and its isomers. This information is curated for researchers, scientists, and professionals involved in drug development and materials science.
Chemical Structure and Isomerism
Oxydianiline (ODA), with the chemical formula C₁₂H₁₂N₂O, is an aromatic diamine where two aminophenyl groups are linked by an ether oxygen.[1] The positional isomerism of the amino groups on the two phenyl rings gives rise to six distinct isomers: 2,2'-ODA, 2,3'-ODA, 2,4'-ODA, 3,3'-ODA, 3,4'-ODA, and 4,4'-ODA. The asymmetric nature of isomers like 3,4'-ODA can impart unique properties, such as increased solubility, to polymers derived from them.[2]
Below are the chemical structures of this compound and its related isomers.
Chemical structures of this compound and its isomers.
Physicochemical Properties
The physicochemical properties of oxydianiline isomers vary significantly with the position of the amino groups. These properties are crucial for determining their applications, for instance, in the synthesis of high-performance polymers where thermal stability is paramount. A summary of key properties is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 2657-87-6 | C₁₂H₁₂N₂O | 200.24 | 67-71[3] | 207 (at 1 mmHg)[3] |
| 4,4'-Oxydianiline | 101-80-4 | C₁₂H₁₂N₂O | 200.24 | 188-192 | 219 |
| 2,2'-Oxydianiline | 24878-25-9 | C₁₂H₁₂N₂O | 200.24 | 61-64 | Not available |
| 3,3'-Oxydianiline | 15268-07-2 | C₁₂H₁₂N₂O | 200.24 | 78-82 | Not available |
| 2,3'-Oxydianiline | Not readily available | C₁₂H₁₂N₂O | 200.24 | Not readily available | Not readily available |
| 2,4'-Oxydianiline | Not readily available | C₁₂H₁₂N₂O | 200.24 | Not readily available | Not readily available |
Synthesis of Oxydianiline Isomers
The synthesis of oxydianiline isomers generally involves the reduction of the corresponding dinitrodiphenyl (B12803432) ethers or a related nitroamino precursor. A common and efficient method is catalytic hydrogenation.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of oxydianiline isomers.
General workflow for the synthesis and characterization of oxydianiline isomers.
Experimental Protocol: Synthesis of this compound
A representative protocol for the synthesis of this compound involves the hydrogenation of 3-amino-4'-nitrodiphenyl ether.[4]
Materials:
-
3-Amino-4'-nitrodiphenyl ether (10 mmol)
-
Ethyl acetate (B1210297) (80 mL)
-
Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm, 0.3 mmol, 3 mol%)
-
Hydrogen gas
Procedure:
-
A 100 mL reaction flask is charged with 3-amino-4'-nitrodiphenyl ether (10 mmol) and ethyl acetate (80 mL).
-
The solution is heated to 30°C.
-
Hydrogen gas is introduced into the reaction system at a flow rate of 5 mL/min in the presence of the palladium on alumina catalyst.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion of the hydrogenation, the ethyl acetate is removed by vacuum evaporation to yield high purity 3,4'-diaminodiphenyl ether.[4]
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of oxydianiline isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of each isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as N-H and C-O-C stretching vibrations.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Biological Activity and Significance in Drug Development
The biological activities of oxydianiline isomers are of growing interest, particularly in the fields of toxicology and drug design.
Toxicology and Carcinogenicity
4,4'-Oxydianiline is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5] Studies have shown that it can cause tumors in the liver and thyroid gland of rodents.[5] The potential toxicity and carcinogenicity of other isomers are less well-characterized, highlighting an area for further research. The mechanism of toxicity is an active area of investigation, with computational toxicology approaches being employed to predict the toxicity of related chemical structures.
Structure-Activity Relationships and Drug Design
The study of structure-activity relationships (SAR) is crucial in drug discovery. Understanding how the isomeric form of oxydianiline influences its biological activity can guide the design of new therapeutic agents. While direct therapeutic applications of simple oxydianiline isomers are not prominent, they can serve as scaffolds or building blocks in the synthesis of more complex, biologically active molecules. The varied positioning of the amino groups allows for diverse substitution patterns, which can be exploited to modulate the pharmacological properties of a lead compound.
Applications
The primary application of oxydianiline isomers, particularly 4,4'-ODA and 3,4'-ODA, is in the synthesis of high-performance polymers, such as polyimides.[6] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries. The use of asymmetric isomers like 3,4'-ODA can lead to polyimides with improved processability and solubility.[2]
Conclusion
This compound and its isomers are a versatile class of aromatic diamines with significant industrial applications and emerging biological relevance. A thorough understanding of their chemical structures, physicochemical properties, and synthesis is essential for their effective utilization in materials science and for exploring their potential in drug discovery and development. Further research into the biological activities and toxicological profiles of all isomers is warranted to fully assess their potential risks and benefits.
References
- 1. 2,2'-Oxydianiline | C12H12N2O | CID 458824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4 -Oxydianiline 97 2657-87-6 [sigmaaldrich.com]
- 4. This compound(2657-87-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4,4′-Oxydianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4,4’-OXYDIANILINE - Ataman Kimya [atamanchemicals.com]
A Technical Guide to the Melting Point of 3,4'-Diaminodiphenyl Ether
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physical properties, specifically the melting point, of 3,4'-diaminodiphenyl ether. It includes aggregated data from various sources, a detailed experimental protocol for melting point determination, and a workflow visualization to ensure accurate and reproducible results.
Compound Identification:
-
Systematic Name: 3-(4-Aminophenoxy)aniline
-
Common Synonyms: 3,4'-Oxydianiline (3,4'-ODA), 3,4'-DAPE
-
CAS Number: 2657-87-6
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
Core Physical Properties and Melting Point Data
3,4'-Diaminodiphenyl ether is a solid at room temperature, typically appearing as a white, off-white, or pale yellow crystalline powder.[1][2] It is an important asymmetrical diamine monomer used in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability.[1][2][3]
The melting point is a critical parameter for material identification, purity assessment, and determining processing conditions in polymer synthesis. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities. Below is a summary of reported melting point values from various chemical suppliers and databases.
Table 1: Reported Melting Point Data for 3,4'-Diaminodiphenyl Ether
| Melting Point (°C) | Source Type | Reference |
| 74 °C | Chemical Supplier | Chem-Impex[1] |
| 67-71 °C | Chemical Supplier | Sigma-Aldrich |
| 67-71 °C | Chemical Database | ChemBK[4][5] |
| 67-71 °C | Chemical Database | ChemicalBook[3][6] |
| 61-67 °C | Chemical Supplier | Ossila[2] |
Note: The variations in the reported melting ranges can be attributed to differences in the purity of the sample (e.g., 97% vs. ≥99%) and the specific methodology used for determination.[1]
Experimental Protocol: Melting Point Determination
The following is a generalized, standard methodology for determining the melting point of a crystalline organic solid like 3,4'-diaminodiphenyl ether using the capillary method. This protocol is adaptable to most modern digital melting point apparatuses.
2.1. Apparatus and Materials
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp®, Stuart SMP10, or similar) with a heating block, thermometer, and magnifying lens/camera.
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.
-
Sample: 3,4'-Diaminodiphenyl ether, finely powdered. Purity should be noted (e.g., ≥99%).
-
Tools: Spatula, watch glass, mortar and pestle (if sample is not a fine powder).
2.2. Sample Preparation
-
Ensure the 3,4'-diaminodiphenyl ether sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap its sealed end gently on a hard surface to pack the powder down. Alternatively, drop the tube down a long glass tube (~1 meter) onto the benchtop to ensure dense packing.
-
The final packed sample height should be between 2-4 mm.
2.3. Measurement Procedure
-
Set Plateau Temperature: Based on the literature values, set the plateau temperature on the apparatus to approximately 55-60°C, which is about 10-15°C below the lowest expected melting point.
-
Ramp Rate: Set the heating ramp rate to a slow value, typically 1-2°C per minute. A slower ramp rate ensures thermal equilibrium and yields a more accurate melting range.
-
Insert Sample: Once the heating block has reached the plateau temperature and stabilized, insert the packed capillary tube into the apparatus.
-
Observation: Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts, resulting in a clear, transparent liquid.
-
-
Melting Range: The observed melting range is T₁ to T₂.
-
Cool Down and Repeat: Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.
Workflow Visualization
The following diagram illustrates the standard workflow for determining the melting point of 3,4'-diaminodiphenyl ether.
References
An In-depth Technical Guide on 3-(4-Aminophenoxy)aniline
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-aminophenoxy)aniline, with a focus on its molecular weight and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization and application of this molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for 3-(4-aminophenoxy)aniline, also known by its synonyms 3,4'-Diaminodiphenyl Ether and 3,4'-Oxydianiline.[1]
| Property | Value | Source(s) |
| Molecular Weight | 200.24 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][3] |
| CAS Number | 2657-87-6 | [2][3] |
| Melting Point | 67-71 °C | [2] |
| Boiling Point | 384.7 °C at 760 mmHg | [2] |
| 207 °C at 1 mmHg | ||
| Monoisotopic Mass | 200.094963011 Da | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-(4-aminophenoxy)aniline are crucial for its application in research and development.
2.1. Synthesis via Hydrogenation
A common method for the synthesis of this compound is through the hydrogenation of 3-Amino-4'-nitrodiphenyl ether.[4]
Materials and Equipment:
-
100 mL reaction flask
-
FB (Flow Bubble) generator
-
Palladium on alumina (B75360) spheres (0.5% Pd, 2-4 mm)
-
3-Amino-4'-nitrodiphenyl ether
-
Ethyl acetate (B1210297)
-
Hydrogen gas
-
Gas chromatograph (GC) for reaction monitoring
-
Rotary evaporator
Procedure:
-
Dissolve 10 mmol of 3-Amino-4'-nitrodiphenyl ether in 80 mL of ethyl acetate in the reaction flask.
-
Heat the solution to 30 °C.
-
Introduce hydrogen gas into the reaction system using the FB generator at a flow rate of 5 mL/min in the presence of 0.3 mmol (3 mol%) of palladium on alumina spheres.
-
Monitor the progress of the reaction periodically by taking samples and analyzing them using GC.
-
Once the hydrogenation is complete, remove the ethyl acetate using a vacuum evaporator to obtain high purity 3,4'-diaminodiphenyl ether.[4]
2.2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of 3-(4-aminophenoxy)aniline can be determined using a reverse-phase HPLC method.[3]
Materials and Equipment:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column (or equivalent C18 column)
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (or formic acid for Mass-Spec compatible applications)
-
Sample of 3-(4-aminophenoxy)aniline
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid. For MS compatibility, substitute phosphoric acid with formic acid.[3]
-
Dissolve a known amount of 3-(4-aminophenoxy)aniline in the mobile phase to prepare the sample solution.
-
Set the flow rate and column temperature on the HPLC system.
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of the compound using the UV detector. The retention time will be characteristic of 3-(4-aminophenoxy)aniline under the specific chromatographic conditions.
-
This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Visualizations
3.1. Chemical Structure
The following diagram illustrates the molecular structure of 3-(4-aminophenoxy)aniline.
Chemical structure of 3-(4-aminophenoxy)aniline.
3.2. Synthesis Workflow
The diagram below outlines the key steps in the synthesis of 3-(4-aminophenoxy)aniline via hydrogenation.
Workflow for the synthesis of 3-(4-aminophenoxy)aniline.
References
An In-depth Technical Guide on the Solubility of 3,4'-Oxydianiline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4'-Oxydianiline (3,4'-ODA), a critical building block in the synthesis of high-performance polymers and a molecule of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents data for its structural isomer, 4,4'-Oxydianiline, to provide valuable insights into the expected solubility behavior in various organic solvents.
Introduction to this compound
This compound is an aromatic diamine with the chemical formula C₁₂H₁₂N₂O.[1] Its asymmetrical structure influences its physical properties, including its solubility, and makes it a valuable monomer for the synthesis of specialized polyimides with desirable characteristics such as improved solubility and processability.[2][3][4] These polyimides find applications in various high-technology sectors, including as materials for transparent substrates and pervaporation membranes.[5] In the pharmaceutical industry, 3,4'-ODA serves as a versatile intermediate in the synthesis of complex molecules.[6]
Qualitative Solubility of this compound
Qualitative assessments indicate that this compound is soluble in polar organic solvents such as chloroform (B151607) and methanol.[1][6][7] However, for many applications, particularly in process chemistry and drug development, quantitative solubility data is essential for optimizing reaction conditions, purification processes, and formulation strategies.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x₁) of 4,4'-Oxydianiline in several pure organic solvents at various temperatures, as determined by the gravimetric method.[8]
Table 1: Solubility of 4,4'-Oxydianiline in Pure Solvents
| Temperature (K) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylacetamide (DMAC) | N,N-Dimethylformamide (DMF) | Ethylene Glycol Monomethyl Ether (EGME) | Methanol | Ethanol |
| 283.15 | 0.1312 | 0.1195 | 0.1087 | 0.0215 | 0.0031 | 0.0015 |
| 288.15 | 0.1436 | 0.1311 | 0.1193 | 0.0243 | 0.0038 | 0.0019 |
| 293.15 | 0.1569 | 0.1435 | 0.1307 | 0.0274 | 0.0046 | 0.0023 |
| 298.15 | 0.1712 | 0.1568 | 0.1429 | 0.0308 | 0.0055 | 0.0028 |
| 303.15 | 0.1865 | 0.1711 | 0.1561 | 0.0346 | 0.0065 | 0.0034 |
| 308.15 | 0.2029 | 0.1864 | 0.1702 | 0.0388 | 0.0077 | 0.0041 |
| 313.15 | 0.2205 | 0.2028 | 0.1853 | 0.0434 | 0.0091 | 0.0049 |
| 318.15 | 0.2393 | 0.2204 | 0.2015 | 0.0485 | 0.0107 | 0.0058 |
| 323.15 | 0.2595 | 0.2392 | 0.2188 | 0.0541 | 0.0125 | 0.0069 |
Data sourced from a study on the solubility of 4,4'-Oxydianiline and presented here as a reference for the 3,4'-isomer.[8]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.[9]
4.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker bath or incubator
-
Screw-capped vials
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The time required for reaching equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction (x₁).
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
5.2. Logical Relationship in Polyimide Synthesis
This compound is a key monomer in the synthesis of polyimides. The general synthesis involves a two-step process, starting with the formation of a polyamic acid, followed by cyclodehydration (imidization).
Caption: Synthesis pathway of polyimides from this compound.
References
- 1. This compound | 2657-87-6 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. This compound CAS#: 2657-87-6 [chemicalbook.com]
- 7. This compound | 2657-87-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 3,4'-Oxydianiline Powder
This technical guide provides an in-depth overview of the appearance, color, and other key physicochemical properties of 3,4'-Oxydianiline (3,4'-ODA) powder. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document outlines standard experimental protocols for property determination and presents a visual representation of a common synthetic application.
Appearance and Color
This compound is a solid organic compound that typically presents as a powder or in crystalline form.[1] The visual characteristics of the powder are a critical initial assessment of material quality.
Appearance: Solid powder/crystal[1] Color: Pale yellow to reddish-yellow[1]
The perceived color can be influenced by particle size, morphology, and the presence of impurities. For precise and reproducible color assessment, standardized methodologies are required.
Experimental Protocol: Visual Inspection and Color Determination
This protocol outlines a standardized method for the visual characterization of this compound powder.
-
Sample Preparation: A small, representative sample of the this compound powder is placed on a clean, dry, white surface, such as a ceramic tile or a piece of white paper. The powder should be spread into a thin, even layer.
-
Lighting Conditions: The sample is observed under standardized lighting conditions, preferably in a light box with a D65 illuminant to simulate daylight. This minimizes variability due to ambient lighting.
-
Visual Inspection: The appearance of the powder is observed with the naked eye and, if necessary, under a low-power microscope to assess its texture, homogeneity, and the presence of any foreign particulates.
-
Color Assessment: The color of the powder is compared against a standardized color chart (e.g., Munsell color system) to provide a more objective description than simple qualitative terms.
-
Record Keeping: The observed appearance (e.g., fine powder, crystalline) and color (e.g., pale yellow, reddish-yellow with specific color chart coordinates) are recorded. Any observed inconsistencies or impurities should also be noted.
For quantitative color measurement, a reflectance spectrophotometer can be used.[2] The powder is placed in a clear glass sample cell, and the instrument measures the spectral reflectance to provide CIE Lab* color values.[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| CAS Number | 2657-87-6 | |
| Melting Point | 61-71 °C | [1] |
| Boiling Point | 207 °C at 1 mmHg | |
| Purity | >99% | [1] |
Experimental Protocols for Physicochemical Characterization
Detailed methodologies for determining the key physical properties of this compound are provided below.
Melting Point Determination
The melting point is a crucial indicator of purity.[4] This protocol describes the capillary method for determining the melting point range.
-
Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[4]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[4][6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[7]
-
Reporting: The result is reported as a melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.[4]
Boiling Point Determination (Under Reduced Pressure)
As this compound has a high boiling point at atmospheric pressure, it is typically determined under reduced pressure to prevent decomposition. The Thiele tube method is suitable for small sample volumes.[8]
-
Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.[8]
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[9]
-
Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the given pressure.[8][9]
-
Pressure Correction: The measured boiling point is reported along with the pressure at which it was measured (e.g., 207 °C / 1 mmHg). A pressure nomograph can be used to estimate the boiling point at atmospheric pressure if required.[10]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds.[11] The following is a general reversed-phase HPLC protocol that can be adapted for this compound.
-
Sample Preparation: A standard solution of this compound is prepared by accurately weighing a small amount of the substance and dissolving it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: A UV detector is used, with the wavelength set to an absorbance maximum for this compound (e.g., 254 nm).[11]
-
-
Analysis: The prepared sample solution is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities.
-
Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Synthetic Application Workflow: Polyimide Synthesis
This compound is a key monomer in the synthesis of high-performance polyimides.[12] The following diagram illustrates the general workflow for a one-pot polycondensation reaction to form a polyimide.[13][14]
Caption: A generalized workflow for the one-pot synthesis of polyimides.
References
- 1. ossila.com [ossila.com]
- 2. Loose Powder Color Measurement: Challenges and Solutions - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 3. hunterlab.com [hunterlab.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 2657-87-6 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of High-Performance Polyimides Utilizing 3,4'-Oxydianiline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides using 3,4'-Oxydianiline (3,4'-ODA) as a key monomer. 3,4'-ODA, an asymmetrical diamine, is frequently employed to impart desirable properties such as thermoplasticity and solubility to polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] This document outlines the common synthetic routes, including the traditional two-step method involving a poly(amic acid) precursor and a one-pot high-temperature polycondensation. Detailed experimental procedures, characterization techniques, and a summary of the properties of various polyimides derived from 3,4'-ODA are presented to guide researchers in the development of novel materials for diverse applications, including aerospace, electronics, and membrane separations.
Introduction
Aromatic polyimides are a class of polymers renowned for their outstanding performance characteristics. The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. The choice of these monomers is critical in tailoring the final properties of the polymer. This compound (3,4'-ODA) is a valuable diamine monomer due to its bent, asymmetrical structure, which disrupts chain packing and enhances the solubility and processability of the resulting polyimides without significantly compromising their high-temperature performance.[1][2] Polyimides based on 3,4'-ODA have found applications as adhesives (e.g., LARC™-IA), soluble imides (e.g., LARC™-SI), and materials for pervaporation membranes.[1][2]
Synthesis of Polyimides using this compound
The synthesis of polyimides from 3,4'-ODA can be broadly categorized into two primary methods: the two-step method and the one-pot, high-temperature solution polymerization.
Two-Step Synthesis via Poly(amic acid) Precursor
This is the most common method for preparing polyimides. It involves two distinct stages:
-
Step 1: Poly(amic acid) Formation: The reaction between an aromatic dianhydride and 3,4'-ODA in a polar aprotic solvent at a low temperature to form a soluble poly(amic acid) (PAA) precursor.
-
Step 2: Imidization: The conversion of the PAA precursor to the final polyimide via cyclodehydration, which can be achieved through thermal treatment or chemical methods.
One-Pot High-Temperature Solution Polycondensation
This method involves the direct conversion of monomers to the polyimide in a high-boiling solvent at elevated temperatures. This approach is advantageous for polyimides that are soluble in the reaction medium. A notable example is the synthesis in molten benzoic acid.[1][3][4]
Experimental Protocols
Protocol 1: Two-Step Synthesis of PMDA/3,4'-ODA Polyimide Film
This protocol describes the synthesis of a polyimide film from Pyromellitic Dianhydride (PMDA) and this compound (3,4'-ODA).
Materials:
-
Pyromellitic Dianhydride (PMDA)
-
This compound (3,4'-ODA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,4'-ODA in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Gradually add an equimolar amount of PMDA to the stirred solution.
-
Continue stirring at 0 °C for 6 hours to obtain a viscous poly(amic acid) solution (typically 15 wt%).[5]
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Place the cast film in a dust-free environment for 48 hours to allow for slow solvent evaporation and to eliminate bubbles.[5]
-
Transfer the film to a programmable oven.
-
Heat the film according to a specific temperature program, for instance, heat up to 300 °C, hold for 2 hours, and then slowly cool to room temperature.[5]
-
Protocol 2: One-Pot Synthesis of Polyimides in Molten Benzoic Acid
This protocol is adapted from the synthesis of aromatic polyimides based on 3,4'-ODA in molten benzoic acid.[1][2]
Materials:
-
Selected Dianhydride (e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) - DA)
-
This compound (3,4'-ODA)
-
Benzoic Acid (BA)
-
Acetone (B3395972) or Diethyl Ether
-
Inert gas (e.g., Argon)
Procedure:
-
Reaction Setup:
-
In a reactor, place the dianhydride and benzoic acid.
-
Heat the mixture to 140 °C under a slow stream of inert gas to melt the benzoic acid.
-
Add 3,4'-ODA to the molten mixture.
-
-
Polycondensation:
-
Stir the reaction mixture at 150 °C for 2 hours under a slow flow of inert gas.[2]
-
-
Isolation and Purification:
-
Pour the hot, viscous reaction mixture into a glass container and allow it to cool to room temperature.
-
Grind the solidified product.
-
Wash the ground polymer repeatedly with acetone or diethyl ether to remove the benzoic acid.[2]
-
Filter the polymer and dry it under vacuum. The yield is typically close to 100%.[2]
-
Characterization of Polyimides
A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyimides.
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (e.g., C=O stretching at ~1780 and ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹) and the disappearance of amic acid bands.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polyimide.[1][3][4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polyimide.[1][3][4][6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the amorphous polyimide.[1][3][4][6] |
| Wide-Angle X-ray Scattering (WAXS) | To investigate the morphology (amorphous or semi-crystalline) of the polyimide.[1][3][4] |
| Mechanical Testing | To measure properties such as tensile strength, Young's modulus, and elongation at break.[5] |
Properties of Polyimides Derived from this compound
The properties of polyimides synthesized using 3,4'-ODA are highly dependent on the dianhydride comonomer. The following table summarizes key properties of several polyimides based on 3,4'-ODA.
| Dianhydride | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% wt. loss) | Tensile Modulus (GPa) | Reference |
| Pyromellitic Dianhydride (PMDA) | ~250-335 °C | > 450 °C | 3.00 - 5.0 | [7][8] |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 220 °C | Not Specified | Not Specified | [1][2] |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | Not Specified | Not Specified | 2.80 | [5] |
| Hydrogenated Pyromellitic Dianhydride (HPMDA) | Not Specified | 487.7 °C | Not Specified | [9] |
| Various Dianhydrides (in molten Benzoic Acid) | 198 - 270 °C | Not Specified | Not Specified | [1][2][3][4] |
Applications
Polyimides derived from 3,4'-ODA are versatile materials with a broad range of applications, including:
-
Aerospace: As high-temperature adhesives and matrix resins for composites.
-
Electronics: As substrates for flexible printed circuits and in microelectronics fabrication.
-
Membranes: For gas separation and pervaporation processes.[1][3][4]
-
Optical Components: Semi-alicyclic polyimides based on 3,4'-ODA show promise for applications requiring high thermal resistance and optical transparency.[9]
Conclusion
The use of this compound in polyimide synthesis offers a strategic approach to developing high-performance polymers with enhanced processability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of novel polyimides tailored for specific, demanding applications. The choice of synthetic route and dianhydride comonomer allows for significant control over the final properties of the material, enabling the design of next-generation polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Semi-Alicyclic Thermoplastic Polyimide Matrixes Based on Hydrogenated Pyromellitic Dianhydride and Asymmetrical 3,4′-Oxydianiline with Good Thermal Stability and Improved Optical Transparency | MDPI [mdpi.com]
Application Notes and Protocols: One-Pot Polycondensation of 3,4'-Oxydianiline (3,4'-ODA) in Molten Benzoic Acid for Aromatic Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of aromatic polyamides via a one-pot polycondensation reaction of 3,4'-oxydianiline (3,4'-ODA) in molten benzoic acid. This method offers a simplified, environmentally friendly, and efficient alternative to traditional high-temperature solution polycondensation techniques. Molten benzoic acid acts as both the solvent and a catalyst, facilitating the direct amidation of the diamine with a dicarboxylic acid.[1][2]
Principle and Advantages
The one-pot synthesis in molten benzoic acid is a high-temperature polycondensation method. Benzoic acid, in its molten state (melting point: 122 °C), serves as a polar medium that effectively dissolves the monomers.[3] Crucially, it also acts as a catalyst for the polyamidation reaction. The key advantages of this method include:
-
Simplified Process: It is a one-step process, which simplifies the experimental setup and procedure.[3]
-
Catalytic Effect: Benzoic acid catalyzes the acylation reaction, allowing the synthesis to proceed under relatively mild conditions (e.g., 140-150 °C).[1][3]
-
Efficient Water Removal: The water generated during the condensation reaction is readily removed from the high-temperature melt, driving the equilibrium towards the formation of high molecular weight polymer.[1]
-
Reduced Environmental Impact: It avoids the use of traditional, often toxic, high-boiling organic solvents.[3]
While this methodology is well-documented for the synthesis of polyimides from diamines and dianhydrides, the principles are directly applicable to the synthesis of polyamides from diamines and dicarboxylic acids.[1][3] The following protocols have been adapted for polyamide synthesis based on established procedures for analogous polyimide formation.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of an aromatic polyamide from 3,4'-ODA and a suitable aromatic dicarboxylic acid, such as isophthalic acid.
Materials and Equipment
-
Monomers:
-
This compound (3,4'-ODA)
-
Isophthalic Acid (or other aromatic dicarboxylic acid)
-
-
Solvent/Catalyst:
-
Benzoic Acid (BA)
-
-
Washing Solvents:
-
Acetone (B3395972) or Diethyl Ether
-
-
Equipment:
-
Three-necked glass reactor
-
Mechanical stirrer
-
Inert gas (Nitrogen or Argon) inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
-
Synthesis of Aromatic Polyamide from 3,4'-ODA and Isophthalic Acid
-
Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a nitrogen or argon inlet, and an outlet connected to a condenser.
-
Charging the Reactor: The reactor is charged with benzoic acid and the aromatic dicarboxylic acid (e.g., isophthalic acid) in a 1:1 molar ratio with the diamine to be added later. A typical weight ratio of benzoic acid to the total monomers is around 10:1 to ensure a fluid melt.
-
Inert Atmosphere: The reactor is purged with a slow stream of inert gas for 10-15 minutes to remove any residual air and moisture.
-
Melting and Dissolution: The mixture is heated to approximately 140 °C under a continuous slow flow of inert gas to melt the benzoic acid and dissolve the dicarboxylic acid.
-
Addition of Diamine: Once a homogenous solution is obtained, 3,4'-ODA is added to the reactor.
-
Polycondensation Reaction: The reaction mixture is then heated to and maintained at 150 °C with continuous stirring for 2-4 hours. The inert gas flow helps to carry away the water vapor produced during the condensation.
-
Isolation of the Polymer: After the reaction is complete, the hot, viscous polymer solution is poured into a beaker and allowed to cool to room temperature. The solidified mixture will be a composite of the polyamide and benzoic acid.
-
Purification: The solidified mass is ground into a fine powder. The benzoic acid is extracted by washing the powder repeatedly with acetone or diethyl ether.
-
Drying: The purified polyamide powder is collected by filtration and dried in a vacuum oven at 80-100 °C until a constant weight is achieved. The yield is typically close to 100%.[3]
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes for the synthesis of aromatic polyamides and, for reference, aromatic polyimides from 3,4'-ODA in molten benzoic acid.
Table 1: Reaction Parameters for One-Pot Polycondensation
| Parameter | Value | Reference |
| Diamine | This compound (3,4'-ODA) | [3] |
| Co-monomer | Aromatic Dicarboxylic Acid (e.g., Isophthalic Acid) | Adapted from[3] |
| Solvent/Catalyst | Molten Benzoic Acid | [1][3] |
| Molar Ratio (Diamine:Diacid) | 1:1 | General Polymer Chemistry |
| Reaction Temperature | 140 - 150 °C | [1][3] |
| Reaction Time | 2 - 4 hours | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | [3] |
Table 2: Properties of Aromatic Polymers Synthesized from 3,4'-ODA in Molten Benzoic Acid (Reference Data from Polyimide Synthesis)
Note: The following data is for polyimides synthesized from 3,4'-ODA and various dianhydrides, and is provided as a reference for the expected properties of polymers made using this method.
| Dianhydride Co-monomer | Glass Transition Temp. (Tg) | Polymer Structure | Solubility in Molten BA | Reference |
| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 220 °C | Semicrystalline | Insoluble (precipitates) | [3] |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | - | Semicrystalline | Insoluble (precipitates) | [3] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 198 °C | Amorphous | Soluble | [3] |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 270 °C | Amorphous | Soluble | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the one-pot polycondensation of 3,4'-ODA in molten benzoic acid.
Caption: Workflow for the one-pot synthesis of aromatic polyamides.
Signaling Pathway of the Polycondensation Reaction
This diagram illustrates the conceptual pathway of the polycondensation reaction.
Caption: Conceptual pathway of polyamide formation in molten benzoic acid.
References
Applications of 3,4'-Oxydianiline in Transparent Polyimide Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,4'-oxydianiline (3,4'-ODA) in the synthesis of transparent polyimide (PI) films. The unique meta-catenation of the ether linkage in 3,4'-ODA disrupts the charge transfer complex (CTC) formation that is often responsible for the characteristic yellow-to-brown color of aromatic polyimides, enabling the production of highly transparent and even colorless films. These films are of significant interest for a variety of advanced applications, including flexible displays, optical fibers, and protective coatings in the electronics and aerospace industries.
Application Notes
The use of 3,4'-ODA in polyimide synthesis offers a strategic approach to achieving high optical transparency without significantly compromising the excellent thermal and mechanical properties inherent to polyimides. The asymmetrical structure of 3,4'-ODA introduces kinks and rotational freedom in the polymer backbone, which inhibits the dense packing of polymer chains and the formation of intermolecular and intramolecular CTCs.[1] This effect is particularly pronounced when 3,4'-ODA is combined with specific dianhydrides.
Key applications for transparent polyimide films derived from 3,4'-ODA include:
-
Flexible Display Substrates: The combination of optical clarity, thermal stability, and mechanical flexibility makes these films ideal substitutes for glass in flexible organic light-emitting diode (OLED) and liquid crystal displays (LCDs).
-
Optical Fiber Coatings: Transparent PI coatings protect optical fibers from mechanical damage and environmental degradation while minimizing signal attenuation.
-
Aerospace and Defense: Applications include transparent protective coatings for canopies, visors, and optical windows that require high thermal stability and durability.
-
Microelectronics: Used as transparent insulating layers and substrates in flexible printed circuit boards and other electronic components.
The choice of dianhydride comonomer is crucial in tailoring the final properties of the polyimide film. Fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), are particularly effective in enhancing transparency by further reducing intermolecular interactions and CTC formation.[2][3] Alicyclic dianhydrides can also be employed to produce colorless films.
Data Presentation
The following tables summarize the key quantitative data for transparent polyimide films synthesized using 3,4'-ODA with various dianhydrides.
Table 1: Optical Properties of 3,4'-ODA Based Polyimide Films
| Dianhydride | Cutoff Wavelength (λ₀, nm) | Transmittance at 550 nm (%) | Yellowness Index (YI) | Reference |
| CHDA | < 310 | 85-87 | ≤ 4.1 | [4] |
| 6FDA | ~371 | 69 | - | [5] |
Table 2: Thermal Properties of 3,4'-ODA Based Polyimide Films
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Reference |
| PMDA | 396 | - | [6] |
| BPDA | 274 | - | [6] |
| CHDA | - | - | [4] |
| 6FDA | 238 | 574 | [5] |
Table 3: Mechanical Properties of 3,4'-ODA Based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | | PMDA | - | 3.00 | - |[6] | | BPDA | - | 2.80 | - |[6] | | 6FDA | 57 | - | 5 |[5] |
Experimental Protocols
The synthesis of transparent polyimide films from 3,4'-ODA is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization.
Protocol 1: Synthesis of a Colorless and Transparent Polyimide Film from 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) and 3,4'-ODA
This protocol is adapted from a study demonstrating the synthesis of a colorless and transparent polyimide film.[4]
1. Synthesis of Poly(amic acid) (PAA) Solution:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, completely dissolve 2.91 g (1.3 x 10⁻² mole) of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) in 12 mL of N,N'-dimethylacetamide (DMAc) by stirring for 30 minutes.
-
To the CHDA solution, add 2.60 g (1.3 x 10⁻² mole) of this compound (3,4'-ODA).
-
Conduct the reaction at 0°C for 1 hour under a nitrogen atmosphere.
-
Continue the reaction at room temperature for 14 hours to obtain a viscous PAA solution.
2. Preparation of the Polyimide Film:
-
Cast the PAA solution onto a clean glass plate.
-
Place the glass plate in a vacuum oven and heat at 80°C for 1 hour to remove the solvent.
-
For complete imidization, subject the film to a stepwise thermal treatment in a nitrogen atmosphere at the following temperatures and durations: 110°C, 140°C, 170°C, 200°C, 230°C, and 250°C, each for 30 minutes.
-
After cooling to room temperature, immerse the glass plate in a 5 wt% hydrofluoric acid aqueous solution to slowly peel off the polyimide film.
-
Wash the resulting film with deionized water and dry it in a vacuum oven.
Protocol 2: General Procedure for Polyimide Film Casting for High Transparency
This protocol outlines a general method for casting polyimide films to achieve high optical quality.
1. PAA Solution Preparation and Filtration:
-
Prepare the PAA solution as described in the relevant synthesis protocol.
-
Filter the PAA solution through a 0.45 µm syringe filter to remove any particulate impurities that could act as scattering centers and reduce transparency.
2. Film Casting:
-
Pour the filtered PAA solution onto a clean, level glass substrate.
-
Use a doctor blade or a casting knife to spread the solution to a uniform thickness. The final film thickness will influence the overall transmittance.
3. Solvent Evaporation and Imidization:
-
Place the cast film in a dust-free, low-humidity environment, such as a nitrogen-purged oven.
-
Initially, heat the film at a relatively low temperature (e.g., 70-80°C) for several hours to slowly remove the bulk of the solvent.[7]
-
Gradually increase the temperature in a stepwise manner to the final imidization temperature (typically 250-350°C, depending on the specific polyimide) to complete the conversion of PAA to polyimide. A slow heating rate is crucial to prevent the formation of voids or bubbles in the film.
4. Film Delamination:
-
After the imidization process is complete and the film has cooled to room temperature, immerse the glass substrate in water (sometimes warm water is more effective) to aid in the delamination of the polyimide film.
Mandatory Visualization
Caption: Experimental workflow for transparent polyimide film synthesis.
Caption: Structure-property relationship for transparent polyimides.
References
- 1. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ukm.my [ukm.my]
- 6. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High Thermal Stability Polymers from 3,4'-Oxydianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of high-performance, thermally stable polymers using 3,4'-Oxydianiline (3,4'-ODA). The unique asymmetrical structure of 3,4'-ODA, a phenyl ether derivative with amino groups at the para- and meta-positions, imparts desirable properties such as improved solubility and processability to the resulting polyimides without compromising their high thermal stability.[1][2] This makes them suitable for a wide range of applications, including flexible electronics, aerospace components, and advanced membrane materials.[1][3]
Overview of this compound-Based Polyimides
Aromatic polyimides are a class of polymers renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, and chemical resistance.[2][4] However, their rigid backbone often leads to poor solubility and high processing temperatures, limiting their widespread use.[2] The incorporation of 3,4'-ODA as the diamine monomer introduces asymmetry into the polymer chain, which disrupts chain packing and enhances solubility and thermoplasticity.[2] This allows for the synthesis of processable high-performance polymers with high glass transition temperatures (Tg).[5][6][7]
For instance, the LARC™-IA (Langley Research Center-Improved Adhesive) polyimide, synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), is a thermoplastic polyimide with a glass transition temperature of 220 °C.[2] The choice of dianhydride comonomer allows for the tuning of the final polymer properties, leading to either amorphous or semi-crystalline materials with varying degrees of thermal and mechanical performance.[5][6][7]
Quantitative Data on Polymer Properties
The properties of polyimides derived from 3,4'-ODA are highly dependent on the dianhydride used in the polymerization. The following tables summarize the key thermal and mechanical properties of various polyimides synthesized from 3,4'-ODA.
Table 1: Thermal Properties of 3,4'-ODA Based Polyimides
| Dianhydride | Polymer Name | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
| PMDA | PMDA/3,4'-ODA | 396 | Not specified |
| BPDA | BPDA/3,4'-ODA | 274 | Not specified |
| ODPA | PI-ODPA | 220 | Not specified |
| DA | PI-DA | 198 | Not specified |
| 6FDA | PI-6FDA | 270 | Not specified |
Data sourced from multiple studies for comparison.[5][8]
Table 2: Mechanical Properties of 3,4'-ODA Based Polyimide Films
| Dianhydride | Polymer System | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | PMDA/3,4'-ODA | 3.00 | Not specified | Not specified |
| BPDA | BPDA/3,4'-ODA | 2.80 | Not specified | Not specified |
| BHTDA | PId | 2.18 - 2.85 | 72 - 105 | 4 - 7 |
Experimental Protocols
Two primary methods for the synthesis of polyimides from 3,4'-ODA are the one-pot high-temperature polycondensation and the two-step method involving a poly(amic acid) precursor.
Protocol 1: One-Pot High-Temperature Polycondensation in Molten Benzoic Acid
This method allows for the direct synthesis of polyimides in a single step.
Materials:
-
This compound (3,4'-ODA)
-
Selected tetracarboxylic acid dianhydride (e.g., PMDA, BPDA, ODPA)
-
Benzoic acid (BA)
-
Phthalic anhydride (PA) (for end-capping, optional)
-
Acetone (B3395972) or diethyl ether
Equipment:
-
Glass reactor with a mechanical stirrer, heater, and inert gas inlet/outlet
-
Filter funnel
-
Vacuum oven
Procedure:
-
In a glass reactor, charge benzoic acid (e.g., 9.0 g) and phthalic anhydride (if used, e.g., 0.7287 g).
-
Heat the reactor to 140 °C under a slow stream of inert gas (e.g., argon) to melt the benzoic acid.
-
Add 3,4'-ODA (e.g., 0.2803 g) to the molten benzoic acid and stir until dissolved.
-
Add an equimolar amount of the chosen dianhydride to the reaction mixture.
-
Increase the temperature to 150 °C and continue stirring for 2 hours under a slow inert gas flow.
-
Pour the hot, viscous polymer solution into a glass container and allow it to cool to room temperature.
-
Wash the resulting polymer with acetone or diethyl ether to remove the benzoic acid.
-
Filter the polymer and dry it in a vacuum oven.
Protocol 2: Two-Step Synthesis via Poly(amic acid) Precursor
This is a widely used method that involves the formation of a soluble poly(amic acid) intermediate, which is then converted to the final polyimide.
Materials:
-
This compound (3,4'-ODA)
-
Selected tetracarboxylic acid dianhydride (e.g., PMDA, BPDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) (anhydrous)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
-
Ice bath
-
Doctor blade or spin coater
-
Glass substrates
-
Programmable convection oven or vacuum oven
Procedure: Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of 3,4'-ODA in anhydrous DMAc.
-
Cool the solution to 0 °C using an ice bath.
-
Gradually add an equimolar amount of the dianhydride powder to the stirred solution.
-
Continue stirring at 0 °C for 6 hours to obtain a viscous and clear poly(amic acid) solution.[10]
Step 2: Film Casting and Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater.
-
Place the cast film in a convection oven and perform a staged heating program for imidization:
-
Slowly cool the film to room temperature.
-
Immerse the glass substrate in water to facilitate the removal of the freestanding polyimide film.
Visualization of Processes and Relationships
The following diagrams illustrate the key chemical and logical processes involved in the use of 3,4'-ODA for high thermal stability polymers.
Caption: General synthesis of polyimides from 3,4'-ODA.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Structure-property relationship of 3,4'-ODA in polyimides.
Characterization Techniques
A comprehensive characterization of the synthesized polyimides is crucial to confirm their structure and evaluate their performance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of the imidization reaction by observing the characteristic imide absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
Thermomechanical Analysis (TMA): To measure the coefficient of thermal expansion and the softening point of the polymer.[5][6]
-
Tensile Testing: To evaluate the mechanical properties of the polyimide films, including tensile strength, modulus, and elongation at break.
By following these protocols and utilizing the provided data, researchers can effectively synthesize and characterize high-performance polyimides based on this compound for a variety of advanced applications.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aromatic Polyimides Based on this compound by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Pervaporation Membranes from 3,4'-Oxydianiline (3,4'-ODA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of pervaporation membranes based on 3,4'-oxydianiline (3,4'-ODA). The information is intended to guide researchers in the synthesis and evaluation of high-performance polyimide membranes for solvent dehydration, a critical process in pharmaceutical and chemical industries.
Introduction to 3,4'-ODA Based Polyimide Membranes for Pervaporation
This compound (3,4'-ODA) is an asymmetrical diamine monomer that is increasingly used in the synthesis of high-performance polyimides for membrane-based separations.[1] The meta-substituted amine in its structure hinders dense chain packing, leading to polyimides with good solubility, which is advantageous for membrane fabrication.[1] These polyimide membranes have shown significant promise in the pervaporation process for the separation of water from organic solvents, such as isopropanol (B130326) and n-butanol.[1][2][3][4]
Pervaporation is a membrane-based separation technique where a liquid mixture is in direct contact with the membrane, and the permeate is removed as a vapor from the other side. This process is driven by a difference in partial pressure and is highly efficient for breaking azeotropes, which is a common challenge in solvent recovery and purification in drug development and manufacturing.
The performance of 3,4'-ODA based polyimide membranes can be tailored by selecting different dianhydride co-monomers, allowing for the optimization of properties such as selectivity, flux, and thermal stability.
Experimental Protocols
Synthesis of Aromatic Polyimides via One-Pot Polycondensation in Molten Benzoic Acid
This protocol describes the synthesis of aromatic polyimides from 3,4'-ODA and various aromatic dianhydrides using a one-pot method in molten benzoic acid, which acts as both a solvent and a catalyst.
Materials:
-
This compound (3,4'-ODA)
-
Aromatic dianhydrides (e.g., 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA))
-
Benzoic Acid (BA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon gas supply
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, an argon inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a three-necked flask, dissolve equimolar amounts of 3,4'-ODA and the chosen aromatic dianhydride in molten benzoic acid. The typical monomer concentration is around 10-20 wt%.
-
Polycondensation Reaction: Heat the reaction mixture under a constant argon stream. The reaction is typically carried out at a temperature of 180-200°C for 3-5 hours.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. The resulting viscous solution containing the polyimide is then poured into an excess of methanol to precipitate the polymer.
-
Washing: The precipitated polyimide is collected by filtration and washed thoroughly with methanol and hot water to remove any residual benzoic acid and unreacted monomers.
-
Drying: The purified polyimide is dried in a vacuum oven at 80-100°C until a constant weight is achieved.
Preparation of Dense Polyimide Membranes
This protocol outlines the casting method for preparing dense polyimide membranes for pervaporation testing.
Materials:
-
Synthesized polyimide powder
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
Equipment:
-
Glass petri dish or a flat glass plate
-
Casting knife or doctor blade
-
Leveling table
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 15-25 wt% solution of the synthesized polyimide in NMP by stirring at room temperature until the polymer is completely dissolved.
-
Casting: Place a clean, dry glass petri dish on a leveling table. Pour the polymer solution into the petri dish and use a casting knife to spread the solution to a uniform thickness.
-
Solvent Evaporation: The cast membrane is then heated in an oven at 80°C for 12 hours to slowly evaporate the solvent.
-
Thermal Imidization: After the initial solvent evaporation, the temperature is gradually increased to 200-250°C and held for several hours to ensure complete imidization and removal of any residual solvent.
-
Membrane Peeling and Drying: After cooling to room temperature, the membrane can be carefully peeled off the glass plate. The final membrane is dried in a vacuum oven at 100°C for 24 hours before use.
Pervaporation Performance Evaluation
This protocol describes the methodology for evaluating the pervaporation performance of the prepared membranes.
Equipment:
-
Pervaporation membrane cell
-
Vacuum pump
-
Permeate cold trap (e.g., liquid nitrogen)
-
Thermostatically controlled feed tank
-
Analytical balance
-
Gas chromatograph (GC)
Procedure:
-
Membrane Mounting: A circular piece of the prepared membrane is placed in the pervaporation cell.
-
System Setup: The feed solution (e.g., an isopropanol-water mixture) is circulated on one side of the membrane at a constant temperature. The permeate side of the membrane is connected to a vacuum pump, with a cold trap placed in between to collect the permeate.
-
Pervaporation Test: The system is allowed to reach a steady state. The permeate is collected in the cold trap for a specific period.
-
Data Collection: The weight of the collected permeate is measured to calculate the permeation flux. The composition of the feed and the permeate is determined using a gas chromatograph.
-
Performance Calculation:
-
Permeation Flux (J): Calculated as the mass of permeate (m) collected per unit membrane area (A) per unit time (t).
-
J = m / (A * t)
-
-
Separation Factor (α): Calculated from the weight fractions of the components in the permeate (P) and feed (F). For a water/isopropanol mixture, the water separation factor is:
-
α = (P_water / P_isopropanol) / (F_water / F_isopropanol)
-
-
Data Presentation
The following tables summarize the performance of various polyimide membranes prepared from 3,4'-ODA.
Table 1: Pervaporation Performance of Aromatic Polyimide Membranes for Isopropanol Dehydration [3][4]
| Dianhydride Co-monomer | Feed Concentration (wt% Water) | Operating Temperature (°C) | Permeation Flux (kg·µm·m⁻²·h⁻¹) | Separation Factor (α) | Water in Permeate (wt%) |
| PI-DA | 12 | 60 | 2.77 | 264 | 97 |
| PI-6FDA | 12 | 60 | - | - | - |
Data for PI-6FDA was mentioned for comparison but specific values were not provided in the abstract.
Table 2: Pervaporation Performance of Alicyclic Polyimide/SiO₂ Mixed Matrix Membranes for n-Butanol Dehydration [2][5]
| Membrane Composition | Feed Concentration (wt% n-Butanol) | Operating Temperature (°C) | Permeation Flux (g·m⁻²·h⁻¹) | Separation Factor (α) |
| BCDA-3,4'-ODA | 85 | 40 | ~1800 | ~180 |
| BCDA-3,4'-ODA / 0.5 wt% SiO₂ | 85 | 40 | ~2200 | ~250 |
Visualizations
Experimental Workflow for Membrane Preparation
The following diagram illustrates the key steps in the preparation of 3,4'-ODA based polyimide pervaporation membranes.
References
- 1. ossila.com [ossila.com]
- 2. Alicyclic Polyimide/SiO2 Mixed Matrix Membranes for Water/n-Butanol Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Alicyclic Polyimide/SiO2 Mixed Matrix Membranes for Water/n-Butanol Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4'-Oxydianiline in the Synthesis of Organic Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,4'-Oxydianiline (3,4'-ODA) in the synthesis of organic porous materials. The focus is on providing actionable experimental protocols and comparative data to aid in the research and development of novel materials.
Introduction
This compound is an asymmetrical aromatic diamine that serves as a versatile building block for various polymers. Its bent, non-linear structure can disrupt efficient chain packing, leading to the formation of materials with intrinsic microporosity. While widely used in the synthesis of high-performance polyimides, its application in creating materials with significant and accessible surface areas, such as those required for drug delivery, is an area of growing interest. This document details the synthesis of aromatic polyimides from 3,4'-ODA and discusses the potential for generating higher porosity materials.
Data Presentation: Properties of 3,4'-ODA Based Aromatic Polyimides
The following table summarizes the key properties of a series of aromatic polyimides synthesized from 3,4'-ODA and various dianhydrides, as described by Soldatova et al.[1][2][3]. These materials, while not all highly porous, represent a foundational class of polymers derived from 3,4'-ODA.
| Polymer ID | Dianhydride Monomer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% loss, °C) |
| PI-DA | 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | 45.0 | 2.1 | 198 | 480 |
| PI-ODPA | 4,4'-Oxydiphthalic anhydride | - (insoluble) | - | 220 | 520 |
| PI-6FDA | 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)hexafluoropropane dianhydride | 55.0 | 2.3 | 215 | 500 |
| PI-BPTA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | - (insoluble) | - | 270 | 550 |
| PI-BZP | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | - (insoluble) | - | 251 | 540 |
Note: Porosity data (BET surface area) for these specific polyimides were not provided in the primary source. However, literature suggests that organic porous materials synthesized using 3,4'-ODA can achieve BET surface areas up to 351 m²/g.[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of aromatic polyimides from this compound via a one-pot high-temperature catalytic polycondensation in molten benzoic acid.[1][2]
Protocol 1: Synthesis of Aromatic Polyimides from 3,4'-ODA
Materials:
-
This compound (3,4'-ODA)
-
Various aromatic tetracarboxylic acid dianhydrides (e.g., PMDA, ODPA)
-
Benzoic Acid (BA)
-
Acetone (B3395972) or Diethyl Ether
-
Inert Gas (e.g., Argon or Nitrogen)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, inert gas inlet, and a condenser
-
Heating mantle with temperature control
-
Glassware for filtration and washing
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a three-necked flask, thoroughly mix the selected dianhydride and a ten-fold molar excess of benzoic acid.
-
Reaction Initiation: Heat the mixture to 140 °C under a constant stream of inert gas to obtain a homogeneous melt.
-
Addition of 3,4'-ODA: Once the melt is homogenous, add a stoichiometric amount of this compound to the reaction mixture.
-
Polycondensation: Increase the temperature to 150 °C and stir the reaction mixture vigorously for 2 hours under a slow flow of inert gas. The viscosity of the mixture will increase as the polymer forms.
-
Isolation of the Polymer: Pour the hot, viscous reaction mixture into a glass beaker and allow it to cool to room temperature.
-
Purification:
-
Grind the solidified polymer mixture into a fine powder.
-
Wash the powder repeatedly with acetone or diethyl ether to remove the benzoic acid.
-
Filter the polymer and wash with additional solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved. The yield of the polyimide is typically close to 100%.[1][2]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of aromatic polyimides from 3,4'-ODA.
Diagram 1: General Synthesis Scheme
Caption: One-pot synthesis of aromatic polyimides from 3,4'-ODA.
Diagram 2: Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for FTIR and ¹H NMR Spectroscopy of 3,4'-ODA Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in various applications, including aerospace, electronics, and medical devices. The specific characteristics of a polyimide are largely determined by the chemical structure of its monomeric precursors: a dianhydride and a diamine.
This application note focuses on polyimides synthesized using 3,4'-oxydianiline (3,4'-ODA), an asymmetrical diamine. The use of 3,4'-ODA can impart unique properties to the resulting polyimides, such as increased solubility and thermoplasticity, which are advantageous for processing.[1] Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential for the structural characterization of these polymers. FTIR provides information about the functional groups present, confirming the formation of the imide ring, while ¹H NMR elucidates the arrangement of protons in the polymer backbone.
Experimental Protocols
I. Synthesis of 3,4'-ODA Based Polyimides
This protocol describes a one-pot high-temperature polycondensation method for synthesizing aromatic polyimides from 3,4'-ODA and various aromatic dianhydrides.
Materials:
-
This compound (3,4'-ODA)
-
Aromatic dianhydrides (e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), etc.)
-
Benzoic acid (BA)
-
N-methyl-2-pyrrolidone (NMP)
-
Acetone (B3395972) or Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine the aromatic dianhydride and 3,4'-ODA in equimolar amounts with benzoic acid.
-
Heat the reaction mixture under a continuous nitrogen flow to the melting point of benzoic acid.
-
Continue stirring at high temperature for several hours to facilitate the polycondensation reaction.
-
After the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like acetone or diethyl ether.
-
Filter the precipitated polyimide and wash it thoroughly with the non-solvent to remove residual benzoic acid.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
II. FTIR Spectroscopy Analysis
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean before sample analysis.
-
Place a small amount of the dry polyimide powder or a thin film onto the ATR crystal.
-
Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Perform baseline correction and normalization of the spectra for comparison.
III. ¹H NMR Spectroscopy Analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Dissolve 5-10 mg of the soluble polyimide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum at room temperature.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
Data Presentation
FTIR Spectral Data
The successful synthesis of polyimides from 3,4'-ODA is confirmed by the appearance of characteristic imide absorption bands and the disappearance of amic acid precursor bands.
Table 1: Characteristic FTIR Absorption Bands of 3,4'-ODA Based Polyimides
| Wavenumber (cm⁻¹) | Assignment |
| ~1773 | Asymmetrical C=O stretching of the imide ring[2] |
| ~1709 | Symmetrical C=O stretching of the imide ring[2] |
| ~1368 | C-N stretching of the imide ring[2] |
| ~1240 | C-O-C stretching (ether linkage in 3,4'-ODA) |
Note: The absence of broad absorption bands around 3000-3500 cm⁻¹ (O-H and N-H stretching of the amic acid precursor) indicates complete imidization.[2]
¹H NMR Spectral Data
¹H NMR spectroscopy provides detailed structural information about the polymer backbone. The chemical shifts of the aromatic protons are influenced by their electronic environment and position on the aromatic rings.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 3,4'-ODA Based Polyimide (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.0 - 8.5 | Multiplet | Aromatic protons of the dianhydride and diamine units[3] |
Note: The specific chemical shifts and splitting patterns will vary depending on the dianhydride used in the polymerization.
Visualization of Workflows and Structures
References
- 1. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thermal Analysis of Polyimides Derived from 3,4'-Oxydianiline (3,4'-ODA): Application Notes and Protocols
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Those derived from the asymmetrical diamine 3,4'-oxydianiline (3,4'-ODA) are of particular interest due to their unique combination of flexibility and high-temperature performance, making them suitable for a wide range of applications in the aerospace, electronics, and medical device industries. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of these materials. This application note provides detailed protocols for conducting TGA and DSC analyses on polyimides derived from 3,4'-ODA and presents a summary of their thermal properties.
Data Presentation: Thermal Properties of 3,4'-ODA Based Polyimides
The thermal characteristics of polyimides are significantly influenced by the chemical structure of the dianhydride monomer copolymerized with 3,4'-ODA. The following tables summarize the key thermal properties obtained from TGA and DSC analyses of various polyimides derived from 3,4'-ODA.
Table 1: Glass Transition Temperatures (Tg) of Polyimides Derived from 3,4'-ODA and Various Dianhydrides
| Dianhydride Monomer | Dianhydride Abbreviation | Glass Transition Temperature (Tg) (°C) |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | BPDA | 274[1] |
| Pyromellitic Dianhydride | PMDA | 396[1] |
| 4,4'-Oxydiphthalic Anhydride | ODPA | 220[2][3] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | DA | 198[3][4] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA | 270[3][4] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | BZP | 251[3][4] |
Table 2: Thermal Decomposition Temperatures of Polyimides Derived from 3,4'-ODA and Various Dianhydrides (TGA)
| Dianhydride Monomer | Dianhydride Abbreviation | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800°C (%) | Atmosphere |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | DA | 485 | 500 | 24 | Air |
| 4,4'-Oxydiphthalic Anhydride | ODPA | 500 | 515 | 0 | Air |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA | 510 | 525 | 0 | Air |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | BPDA | 520 | 535 | 0 | Air |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | BZP | 505 | 520 | 0 | Air |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible thermal analysis data. The following protocols are based on established standards and best practices for the TGA and DSC analysis of polyimide films.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of polyimides derived from 3,4'-ODA.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polyimide film sample is clean and dry. If necessary, dry the sample in a vacuum oven at a temperature below its glass transition temperature (Tg) for several hours to remove any residual solvent or moisture.
-
Cut a small, representative sample of the film, typically weighing between 5 and 10 mg.
-
Place the sample in a clean, tared TGA pan (platinum or ceramic is recommended for high-temperature analysis).
Experimental Procedure:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a constant flow rate (typically 20-50 mL/min).
-
Equilibrate the sample at a starting temperature of 30°C.
-
Program the instrument to heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature of 800°C or higher, until the sample has completely decomposed.
-
Record the sample weight as a function of temperature.
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5).
-
Determine the temperature of maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG curve).
-
Record the residual weight (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of polyimides derived from 3,4'-ODA.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Prepare a small, flat sample of the polyimide film, typically weighing between 5 and 10 mg.
-
Encapsulate the sample in a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
Experimental Procedure (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the sample at a starting temperature of 30°C.
-
First Heating Scan: Heat the sample at a controlled rate, typically 10°C/min or 20°C/min, to a temperature approximately 30-50°C above the expected Tg. This step is to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan to a temperature above the Tg. The glass transition is determined from this second heating scan.
-
Record the heat flow as a function of temperature.
Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve.
-
Determine the Tg as the midpoint of the transition, according to standard methods such as the half-height method.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for thermal analysis and the relationship between the polyimide structure and its thermal properties.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Relationship between dianhydride structure and thermal properties.
Conclusion
Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful and essential techniques for the thermal characterization of polyimides derived from 3,4'-ODA. By following standardized protocols, researchers can obtain reliable data on the thermal stability and glass transition temperatures of these high-performance polymers. The choice of dianhydride monomer has a profound impact on the final thermal properties, and a systematic study using TGA and DSC is critical for the development of new polyimides tailored for specific applications. The data and protocols presented in this application note serve as a valuable resource for scientists and engineers working in the field of polymer science and materials development.
References
- 1. store.astm.org [store.astm.org]
- 2. commons.und.edu [commons.und.edu]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Application Notes and Protocols for Gel Permeation Chromatography (GPC) Analysis of 3,4'-Oxydianiline (ODA) Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1][2] This technique separates molecules based on their size in solution, with larger molecules eluting from the chromatography column before smaller molecules.[3] For polymers derived from 3,4'-Oxydianiline (3,4'-ODA), a key monomer used in the synthesis of high-performance polyimides, GPC is essential for characterizing crucial properties such as number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4][5] These parameters directly influence the mechanical, thermal, and processing characteristics of the final polymer material.[6][7]
This document provides detailed application notes and a comprehensive protocol for the GPC analysis of 3,4'-ODA based polymers, intended to guide researchers in obtaining accurate and reproducible results.
Data Presentation: Molecular Weight Characteristics of 3,4'-ODA Based Polyimides
The molecular weight characteristics of polyimides synthesized from 3,4'-ODA and various dianhydrides are summarized in the table below. These values are typically determined by GPC and are crucial for understanding the structure-property relationships of these polymers.[4][8]
| Polymer ID | Dianhydride Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| PI-1 | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 24.0 | 52.0 | 2.17 | [4] |
| PI-2 | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 15.0 | 31.0 | 2.07 | [4] |
| PI-3 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 18.0 | 39.0 | 2.17 | [4] |
| PI-4 | Pyromellitic dianhydride (PMDA) | 8.7 | 18.0 | 2.07 | [9] |
Experimental Protocols
This section outlines a detailed protocol for the GPC analysis of 3,4'-ODA based polymers.
1. Materials and Equipment:
-
GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is required.[10]
-
GPC Columns: A set of Styragel® columns (e.g., HR-4E) or equivalent columns suitable for polymer analysis in organic solvents.[11]
-
Mobile Phase: HPLC-grade N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) containing 0.05 M LiBr. The salt is added to prevent polymer aggregation and interactions with the column packing.
-
Calibration Standards: Polystyrene (PS) or Polymethyl methacrylate (B99206) (PMMA) standards of narrow molecular weight distribution covering a range from 10³ to 10⁶ g/mol .[11]
-
Sample Vials: 2 mL glass vials with PTFE-lined caps.
-
Syringe Filters: 0.2 µm or 0.45 µm PTFE syringe filters.
-
Volumetric Flasks and Pipettes.
-
Analytical Balance.
2. Experimental Workflow Diagram:
Caption: Experimental workflow for GPC analysis of 3,4'-ODA polymers.
3. Detailed Methodologies:
a. Mobile Phase Preparation:
-
Weigh the appropriate amount of LiBr to prepare a 0.05 M solution in the chosen solvent (DMF or THF).
-
Dissolve the salt completely using sonication if necessary.
-
Filter the mobile phase through a 0.2 µm filter to remove any particulate matter.
-
Degas the mobile phase before use.
b. Calibration Standard Preparation:
-
Prepare a stock solution for each polystyrene standard by accurately weighing the standard and dissolving it in a known volume of the mobile phase.
-
Create a series of calibration solutions by diluting the stock solutions to concentrations ranging from 0.1 to 1.0 mg/mL.
c. Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the dried 3,4'-ODA polymer sample into a sample vial.
-
Add a known volume of the mobile phase (e.g., 2 mL) to achieve a concentration of 1-2.5 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter into a clean GPC vial to remove any insoluble material.[12]
d. GPC System Parameters:
-
Columns: Styragel® HR-4E or equivalent.
-
Mobile Phase: DMF with 0.05 M LiBr.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 100 µL.
-
Run Time: Approximately 30-45 minutes, depending on the column set.
e. Data Acquisition and Analysis:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of polystyrene standards, starting from the lowest molecular weight.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the retention time.[2]
-
Inject the prepared 3,4'-ODA polymer samples.
-
Process the resulting chromatograms using the GPC software. The software will calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.[5]
Signaling Pathways and Logical Relationships
The relationship between the polymer's molecular weight distribution and its macroscopic properties is a critical aspect of polymer science. The following diagram illustrates this logical relationship.
Caption: Logical relationship between GPC data and polymer properties.
Disclaimer: This document provides a general protocol and application notes. Specific experimental conditions may need to be optimized for different 3,4'-ODA polymer systems and GPC instrumentation.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. agilent.com [agilent.com]
- 7. jordilabs.com [jordilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Practical considerations in Gel Permeation Chromatography analysis of polyolefins - Polymer Char [polymerchar.com]
Synthesis of 3,4'-Diaminodiphenyl Ether: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4'-Diaminodiphenyl ether (3,4'-DAPE), also known as 3,4'-Oxydianiline (3,4'-ODA), is a crucial aromatic diamine monomer in the synthesis of high-performance polymers such as polyimides and polyamides.[1][2][3] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the aerospace, electronics, and medical industries. This document provides a detailed protocol for the laboratory-scale synthesis of 3,4'-diaminodiphenyl ether, involving a two-step process: a nucleophilic aromatic substitution followed by a reduction of a nitro intermediate.
Introduction
The synthesis of asymmetric aromatic diamines like 3,4'-diaminodiphenyl ether is of significant interest for creating polymers with tailored properties. The meta-linkage in the diamine structure can disrupt chain packing, leading to polymers with increased solubility and transparency while maintaining high thermal stability.[3] The most common synthetic route involves the formation of a diaryl ether bond, typically through an Ullmann condensation or a related nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine.[1][4] This application note details a reliable procedure for the synthesis of 3,4'-diaminodiphenyl ether, starting from m-aminophenol and p-nitrochlorobenzene.
Chemical Reaction Pathway
The synthesis of 3,4'-diaminodiphenyl ether is accomplished in two primary steps:
-
Step 1: Synthesis of 3-Amino-4'-nitrodiphenyl ether. This step involves the reaction of m-aminophenol with p-nitrochlorobenzene in the presence of a base. This is a nucleophilic aromatic substitution reaction where the phenoxide, generated in situ, displaces the chloride from the electron-deficient aromatic ring of p-nitrochlorobenzene.[1]
-
Step 2: Reduction of 3-Amino-4'-nitrodiphenyl ether. The intermediate nitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and efficient method for this transformation.[5]
References
- 1. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 2. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3,4'-Oxydianiline (3,4'-ODA) as a Versatile Building Block for Covalent Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The ability to choose specific organic building blocks allows for the precise design and synthesis of COFs with desired properties.
3,4'-Oxydianiline (3,4'-ODA) is an asymmetrical diamine building block that has garnered interest in the synthesis of advanced polymeric materials, including COFs. Its bent molecular geometry, arising from the meta- and para-substituted amino groups on the diphenyl ether core, can lead to the formation of COFs with unique network topologies and pore structures. This application note provides detailed protocols for the synthesis of a representative imine-linked COF using 3,4'-ODA and its characterization, as well as its potential applications in drug delivery and catalysis.
Synthesis of a Representative 3,4'-ODA-Based COF (Representative Imine-Linked COF)
This section outlines the solvothermal synthesis of a two-dimensional imine-linked COF, designated here as REP-COF-1 (Representative Covalent Organic Framework-1), from this compound and a suitable trialdehyde linker, such as 1,3,5-triformylphloroglucinol (Tp).
Experimental Protocol: Solvothermal Synthesis of REP-COF-1
Materials:
-
This compound (3,4'-ODA)
-
1,3,5-Triformylphloroglucinol (Tp)
-
6M Acetic Acid
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Acetone (B3395972)
Procedure:
-
In a Pyrex tube, add this compound (0.3 mmol, 60.07 mg) and 1,3,5-triformylphloroglucinol (0.2 mmol, 42.03 mg).
-
To the tube, add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).
-
Add aqueous acetic acid (6 M, 0.3 mL) to the suspension.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product thoroughly with anhydrous tetrahydrofuran (3 x 20 mL) and anhydrous acetone (3 x 20 mL).
-
Dry the resulting powder under vacuum at 150 °C for 12 hours to obtain the final COF product.
Characterization of REP-COF-1
The synthesized COF should be characterized to determine its structural and porous properties.
| Parameter | Representative Value |
| Surface Area (BET) | 800 - 1200 m²/g |
| Pore Size (Diameter) | 1.5 - 2.5 nm |
| Total Pore Volume | 0.6 - 1.0 cm³/g |
| Thermal Stability (TGA) | Up to 400 °C |
Note: The values presented in this table are representative and are based on data from analogous imine-linked COFs. Actual values for a specific 3,4'-ODA-based COF may vary depending on the precise synthetic conditions and the co-monomer used.
Application in Drug Delivery
The porous nature and high surface area of COFs make them excellent candidates for drug delivery systems. The following protocol describes a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the REP-COF-1 and studying its release profile.
Experimental Protocol: Drug Loading and Release
Materials:
-
Activated REP-COF-1
-
5-Fluorouracil (5-FU)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Drug Loading:
-
Suspend 50 mg of activated REP-COF-1 in a solution of 5-FU (e.g., 10 mg/mL in methanol).
-
Stir the suspension at room temperature for 24 hours in a sealed vial to prevent solvent evaporation.
-
Collect the 5-FU loaded COF by centrifugation.
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU@REP-COF-1 under vacuum.
-
Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.
Drug Release:
-
Disperse 10 mg of 5-FU@REP-COF-1 in 10 mL of PBS buffer (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger container with 100 mL of PBS buffer at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the external buffer solution and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy to determine the cumulative release profile.
| Parameter | Representative Value |
| Drug Loading Capacity (5-FU) | 15 - 30 wt% |
| Release Time (80% release) | 48 - 72 hours |
Note: These values are representative and can vary based on the specific COF, drug molecule, and experimental conditions.
Application in Heterogeneous Catalysis
The well-defined and accessible pores of COFs can be functionalized with catalytic sites, making them robust heterogeneous catalysts. The following is a general protocol for a representative catalytic reaction, such as a Knoevenagel condensation, using a functionalized 3,4'-ODA-based COF. For this, the COF can be post-synthetically modified to introduce acidic or basic catalytic sites.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Activated and functionalized REP-COF-1 (e.g., with amine groups)
Catalytic Reaction:
-
In a round-bottom flask, add the functionalized REP-COF-1 catalyst (e.g., 10 mol% with respect to benzaldehyde).
-
Add ethanol as the solvent, followed by benzaldehyde (1 mmol) and malononitrile (1.2 mmol).
-
Reflux the reaction mixture with stirring for a specified time (e.g., 6-12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate and purify the product by recrystallization or column chromatography.
| Parameter | Representative Value |
| Substrate Conversion | > 95% |
| Product Selectivity | > 99% |
| Catalyst Reusability | Up to 5 cycles with minimal loss of activity |
Note: These values are representative and depend on the specific catalyst, substrates, and reaction conditions.
Conclusion
This compound serves as a valuable building block for the synthesis of covalent organic frameworks with unique structural characteristics. The representative protocols and data presented herein demonstrate the potential of 3,4'-ODA-based COFs in advanced applications such as drug delivery and heterogeneous catalysis. The tunability of the COF structure through the choice of co-monomers and synthetic conditions opens up a vast design space for creating novel materials with tailored properties for specific scientific and industrial needs. Further research into the synthesis and application of COFs derived from 3,4'-ODA is encouraged to fully explore their potential.
Application Notes and Protocols: Mechanical Properties of 3,4'-Oxydianiline (3,4'-ODA) Based Polyimide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical properties of polyimide (PI) films synthesized using 3,4'-Oxydianiline (3,4'-ODA) as a key monomer. This document includes a summary of quantitative data, detailed experimental protocols for film preparation and characterization, and graphical representations of the experimental workflow. The information is intended to assist researchers in understanding and utilizing these high-performance polymers for various applications, including flexible electronics and advanced materials development.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The choice of monomers, particularly the diamine, plays a crucial role in determining the final properties of the polyimide film. This compound (3,4'-ODA) is an asymmetrical diamine that, when incorporated into the polyimide backbone, can impart unique characteristics such as improved solubility and modified mechanical performance compared to its symmetrical counterpart, 4,4'-ODA.[1] These properties make 3,4'-ODA-based polyimides attractive for applications requiring a balance of flexibility, strength, and high thermal resistance.
Data Presentation: Mechanical and Thermal Properties
The mechanical and thermal properties of polyimide films are highly dependent on the dianhydride used in the polymerization with 3,4'-ODA. The following tables summarize key quantitative data from various studies.
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temp. (°C) |
| PMDA/3,4'-ODA | Not Reported | Not Reported | 3.00[2] | 396[2] |
| BPDA/3,4'-ODA | Not Reported | Not Reported | 2.80[2] | 274[2] |
| PI-DA/3,4'-ODA | 67.4 ± 10[1] | 137 ± 23[1] | 1.9 ± 0.17[1] | Not Reported |
| PI-6FDA/3,4'-ODA | 82.8 ± 5[1] | 147 ± 17[1] | 2.7 ± 0.17[1] | Not Reported |
Note: PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; PI-DA and PI-6FDA refer to polyimides synthesized with specific dianhydrides as described in the cited literature.
Experimental Protocols
This section details the methodologies for the synthesis of 3,4'-ODA based polyimide films and the subsequent characterization of their mechanical and thermal properties.
Protocol 1: Two-Step Synthesis of Polyimide Films (Thermal Imidization)
This is a widely used method for preparing high-quality polyimide films.
1. Synthesis of Poly(amic acid) (PAA) Solution:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (3,4'-ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the desired dianhydride (e.g., PMDA, BPDA) powder to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 8-24 hours) to allow for the formation of the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization progresses.
2. Film Casting:
-
Pour the viscous PAA solution onto a clean, dry, and level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
3. Thermal Imidization:
-
Place the cast film in a programmable vacuum or convection oven.
-
Subject the film to a staged heating process to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is as follows:
-
80-100°C for 1-2 hours to slowly evaporate the solvent.
-
200°C for 1 hour.
-
300°C for 1 hour.
-
350-400°C for 30-60 minutes to ensure complete imidization.[3]
-
-
Allow the film to cool slowly to room temperature before carefully peeling it from the glass substrate.
Protocol 2: One-Pot Polycondensation in Molten Benzoic Acid
This method offers a more direct route to polyimide synthesis.
1. Reaction Setup:
-
In a glass reactor equipped with a stirrer and an inert gas inlet, add crystalline benzoic acid and the dianhydride.
-
Heat the mixture to melt the benzoic acid (around 140-150°C) under a continuous flow of inert gas.
2. Polymerization:
-
Once the benzoic acid is molten, add the 3,4'-ODA to the reaction mixture.
-
Stir the mixture at this temperature for approximately 2 hours.[4]
3. Film Preparation:
-
The resulting hot, viscous polyimide solution can be poured onto a substrate and cooled to form a film.
-
Alternatively, the solidified polymer can be ground into a powder and then hot-pressed into a film at elevated temperatures (300-380°C).[4]
Characterization of Mechanical Properties
1. Tensile Testing:
-
Cut the prepared polyimide films into dumbbell-shaped specimens according to ASTM D638 standard.[5]
-
Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
-
A typical test is performed at room temperature with a crosshead speed of 10 mm/min.[5][6]
2. Dynamic Mechanical Analysis (DMA):
-
Cut the film samples into rectangular strips (e.g., 20 mm x 5 mm).[2][5]
-
Use a dynamic mechanical analyzer to determine the glass transition temperature (Tg) and storage modulus.
-
The analysis is typically performed under a nitrogen atmosphere with a heating rate of 5 °C/min and a frequency of 1 Hz.[2][5]
Visualizations
The following diagrams illustrate the key processes involved in the preparation and characterization of 3,4'-ODA based polyimide films.
Caption: Experimental workflow for synthesis and characterization of 3,4'-ODA polyimide films.
Caption: Logical relationship of the key experimental stages.
References
- 1. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3,4'-Oxydianiline Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,4'-Oxydianiline (3,4'-ODA) polyimides.
Frequently Asked Questions (FAQs)
Q1: Why do this compound (3,4'-ODA) based polyimides often exhibit poor solubility?
A1: Aromatic polyimides, including those derived from 3,4'-ODA, are known for their rigid molecular structures. The planarity of the aromatic and imide rings promotes strong intermolecular interactions and efficient chain packing.[1] This high degree of order results in low solubility in common organic solvents. While the ether linkage in 3,4'-ODA provides some flexibility, the overall rigidity of the polymer backbone can still lead to solubility issues.
Q2: What are the primary strategies to improve the solubility of 3,4'-ODA polyimides?
A2: The main strategies to enhance the solubility of 3,4'-ODA polyimides focus on modifying the polymer structure to disrupt chain packing and weaken intermolecular forces. These approaches include:
-
Introducing Flexible Linkages: Incorporating flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the dianhydride monomer can increase the rotational freedom of the polymer backbone.[1][2]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which hinders efficient packing and increases free volume.[1][2] Examples of such groups include alkyls (methyl, ethyl, isopropyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).[1][3]
-
Creating Non-Coplanar or Bent Structures: The use of asymmetric monomers like 3,4'-ODA itself introduces kinks in the polymer chain, disrupting linearity and preventing close packing.[1][4] This effect can be further enhanced by selecting appropriate dianhydrides.
-
Copolymerization: The synthesis of copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly improve solubility.[1][5][6]
Q3: How does the choice of dianhydride monomer affect the solubility of a 3,4'-ODA based polyimide?
A3: The dianhydride monomer plays a crucial role in determining the final properties of the polyimide. To enhance solubility, it is advisable to select dianhydrides that possess:
-
Flexible bridging groups (e.g., ether linkages in 4,4'-oxydiphthalic anhydride (B1165640), ODPA).[4]
-
Bulky side groups that create steric hindrance and prevent close chain packing.[7]
-
Asymmetric or kinked structures that disrupt the symmetry and linearity of the polymer backbone.[1]
-
Fluorinated groups (e.g., -CF3 in 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA), which increase the fractional free volume.[1][6]
Q4: Can the solubility of 3,4'-ODA polyimides be improved without significantly compromising their thermal stability?
A4: Yes, it is possible to strike a balance between solubility and thermal stability. While incorporating flexible aliphatic units can enhance solubility, it often leads to a decrease in the glass transition temperature (Tg).[3] A more effective strategy is to incorporate rigid, bulky pendant groups, such as aromatic side chains or thermally robust units like fluorene.[1][2] These groups disrupt chain packing to improve solubility while preserving the high thermal stability associated with the rigid aromatic backbone. Copolymerization with other rigid aromatic monomers can also be an effective approach to maintain desirable thermal properties.[1]
Troubleshooting Guides
Issue 1: The synthesized 3,4'-ODA polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The polyimide has low solubility in the chosen reaction solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) due to high chain rigidity and strong intermolecular forces. This is a common issue for fully imidized polymers.[1]
-
Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (dianhydride or diamine) to create a more soluble copolyimide.[1] Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Solution 2: Adjust the Polymerization Process. Instead of a one-step high-temperature polymerization, consider a two-step method. First, synthesize the poly(amic acid) precursor at a lower temperature, which is typically more soluble. The soluble poly(amic acid) can then be cast into a film or processed before being converted to the final polyimide through thermal or chemical imidization.
Issue 2: The final, dried 3,4'-ODA polyimide powder is insoluble in a desired solvent for processing (e.g., for casting films or spinning fibers).
-
Possible Cause: The molecular structure of the polyimide leads to strong chain-chain interactions that the solvent cannot overcome.
-
Solution 1: Re-evaluate Monomer Selection. For future syntheses, select monomers that are known to enhance solubility. For instance, using a dianhydride with bulky side groups or flexible ether linkages can significantly improve the solubility of the resulting polyimide.[2]
-
Solution 2: Copolymerization. Synthesize a copolyimide by introducing a second diamine or dianhydride. This will disrupt the polymer chain's regularity and reduce crystallinity, thereby increasing solubility.[8]
-
Solution 3: Introduce Bulky Side Groups. Modify the diamine or dianhydride to include bulky pendant groups. These groups act as "spacers" between the polymer chains, reducing intermolecular forces and improving solubility.[3][7][9]
Data Presentation
Table 1: Solubility of Modified this compound Polyimides in Various Organic Solvents
| Polyimide System | Modification | Solvent | Solubility | Reference |
| 3,4'-ODA / Various Dianhydrides | Asymmetric diamine | NMP, DMAc, DMF | Soluble to Insoluble | [4],[10] |
| BTDA-based Polyimides | Bulky pendant groups | NMP, CHCl3, THF | Improved solubility | [7] |
| Fluorene-based Polyimides | Silyl ether side groups | CHCl3, CH2Cl2, Acetone, Toluene | Significantly improved | [9] |
| Naphthalene-containing PIs | Alkyl side groups | m-Cresol, NMP, DMSO, DMAc, CH2Cl2, CHCl3 | Good solubility | [3] |
| 6FDA-based Copolyimides | Copolymerization | DMAc, DMF, DMSO, THF, EA, Acetone, DCM | Easily soluble | [5] |
Note: Solubility is often reported qualitatively (++ for soluble, + for partially soluble, - for insoluble) or at a specific concentration (e.g., 10 mg/mL).
Experimental Protocols
Protocol 1: Two-Step Synthesis of a 3,4'-ODA Based Polyimide
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP, DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the chosen dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) as a solid powder in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Conversion to Polyimide):
-
Method A: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a staged heating program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour to ensure complete conversion to the polyimide.
-
-
Method B: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine (B92270) or triethylamine (B128534) (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to complete the cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
-
Isolation and Purification:
-
Slowly pour the polyimide solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously to precipitate the polyimide.[1]
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a 1% (w/v) concentration.[1]
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1]
-
Observe and record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. The test can be repeated by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Mandatory Visualization
Caption: Strategies for improving the solubility of 3,4'-ODA polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polycondensation of 3,4'-Oxydianiline (3,4'-ODA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polycondensation of 3,4'-oxydianiline (3,4'-ODA) to synthesize polyimides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polycondensation of 3,4'-ODA.
Issue 1: Low Molecular Weight of the Final Polyimide
Q: My polycondensation reaction resulted in a polyimide with a low molecular weight. What are the potential causes and how can I fix this?
A: Low molecular weight in polycondensation is a frequent issue that can often be attributed to several key factors. Step-growth polymerization is highly sensitive to reaction conditions.[1] The primary causes include stoichiometric imbalance, presence of impurities, inefficient removal of byproducts, and suboptimal reaction temperature or time.[1][2][3]
Troubleshooting Steps:
-
Verify Monomer Stoichiometry: The most critical factor for achieving high molecular weight is a precise 1:1 molar ratio of the diamine (3,4'-ODA) and the dianhydride.[1][4] Any deviation can lead to premature chain termination.[1]
-
Action: Use an analytical balance for precise weighing of monomers. Ensure accurate molecular weights are used for calculations, accounting for any impurities or solvent content.
-
-
Ensure Monomer and Solvent Purity: Impurities with monofunctional groups can act as chain terminators, limiting the polymer chain length. Water is a common impurity that can react with dianhydrides.[5]
-
Action: Purify monomers by recrystallization or sublimation. Use high-purity, anhydrous solvents. It is advisable to dry solvents before use.
-
-
Efficient Removal of Water: Polycondensation is an equilibrium reaction. The water generated during imidization must be effectively removed to drive the reaction towards the formation of a high molecular weight polymer.[6]
-
Optimize Reaction Temperature and Time: The reaction temperature affects the reactivity of the monomers and the rate of imidization.[3] Insufficient reaction time will lead to incomplete polymerization.
-
Action: For the two-step method, a low initial reaction temperature (around 0-5 °C) for the formation of poly(amic acid) can be optimal.[3] For one-pot methods, temperatures are typically in the range of 150-220°C.[5][8] Ensure the reaction proceeds for a sufficient duration, which can be monitored by the viscosity of the solution.
-
Issue 2: Gel Formation During Polymerization
Q: My reaction mixture turned into an insoluble gel. What causes this and how can it be prevented?
A: Gel formation, or cross-linking, is a common problem in polycondensation reactions and can arise from several sources, including monomer impurities and side reactions at high temperatures.
Troubleshooting Steps:
-
Check for Monomer Impurities: The presence of tri- or tetra-functional impurities in the monomers can lead to the formation of a cross-linked network.
-
Action: Ensure the purity of both the 3,4'-ODA and the dianhydride through appropriate purification techniques.
-
-
Control Reaction Temperature: High reaction temperatures can promote side reactions that may lead to cross-linking.
-
Action: Optimize the reaction temperature. While high temperatures are necessary for imidization, excessive heat can be detrimental. Follow a carefully controlled temperature ramp-up profile.
-
-
Monomer Concentration: High monomer concentrations can sometimes favor intermolecular reactions that lead to cross-linking.
-
Action: Adjust the monomer concentration in the solvent. While higher concentrations can favor higher molecular weight, there is an optimal range that should be determined experimentally.[5]
-
Issue 3: Poor Solubility of the Final Polyimide
Q: The synthesized polyimide is insoluble in common organic solvents, making characterization and processing difficult. How can I improve its solubility?
A: The solubility of polyimides is largely dictated by the rigidity of the polymer backbone and intermolecular interactions. The asymmetrical structure of 3,4'-ODA is often used to impart solubility.[8]
Troubleshooting and Optimization Strategies:
-
Choice of Dianhydride: The structure of the dianhydride co-monomer has a significant impact on the properties of the resulting polyimide.[8]
-
Action: Employ dianhydrides containing flexible linkages (e.g., ether groups) or bulky side groups to disrupt chain packing and enhance solubility.[9][10] For instance, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is known to produce more soluble polyimides.[8]
-
-
Copolymerization: Introducing a third monomer (a different diamine or dianhydride) to create a copolymer can disrupt the regularity of the polymer chain and improve solubility.
-
Action: Consider copolymerization with a more flexible diamine or dianhydride.
-
-
Synthesis Method: The method of synthesis can influence the polymer's morphology and, consequently, its solubility.[8]
-
Action: The two-step method, which proceeds through a soluble poly(amic acid) precursor, can sometimes yield more soluble polyimides compared to high-temperature one-pot methods, depending on the final imidization process.[11]
-
Issue 4: Incomplete Imidization in the Two-Step Method
Q: How can I ensure complete conversion of poly(amic acid) to polyimide?
A: Incomplete imidization results in a polymer with inferior thermal and mechanical properties.[12] Achieving a high degree of imidization is crucial.
Troubleshooting Steps:
-
Optimize Thermal Imidization Protocol: The temperature and duration of the curing process are critical for complete imidization.[13][14]
-
Action: A step-wise curing protocol is often most effective. This typically involves a low-temperature step (e.g., 80-100°C) to remove the solvent, followed by a gradual increase in temperature to a final curing temperature, often above 250°C, which is held for a specific duration.[12]
-
-
Consider Chemical Imidization: Chemical imidization is an alternative to thermal curing and is performed at lower temperatures.[5][7]
-
Action: Use a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), to effect the cyclization of the poly(amic acid) at or near room temperature.[5] Note that a final brief high-temperature treatment may still be necessary to complete the imidization.[5]
-
-
Stability of Poly(amic acid) (PAA) Precursor: The PAA precursor can be susceptible to hydrolytic degradation, especially in the presence of moisture, leading to a decrease in molecular weight before imidization.[15][16]
-
Action: Use freshly prepared PAA solutions for film casting or imidization. Store PAA solutions in a cool, dry environment.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing polycondensation reactions involving 3,4'-ODA.
Table 1: Parameters for One-Pot High-Temperature Polycondensation in Molten Benzoic Acid
| Parameter | Recommended Range | Remarks |
| Dianhydride | Various aromatic dianhydrides | Choice of dianhydride affects solubility, crystallinity, and thermal properties.[8] |
| 3,4'-ODA to Dianhydride Molar Ratio | 1:1 | Crucial for achieving high molecular weight. |
| Reaction Temperature (°C) | 140 - 150 | Benzoic acid acts as both solvent and catalyst in this temperature range.[8] |
| Reaction Time (hours) | 2 | Sufficient for polymerization to proceed to high conversion.[8] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and side reactions. |
Table 2: Parameters for the Two-Step Polyimide Synthesis
| Parameter | Stage 1: Poly(amic acid) Formation | Stage 2: Thermal Imidization | Remarks |
| Solvent | Anhydrous polar aprotic (e.g., DMAc, NMP, DMF) | - | Solvent choice affects PAA stability and solubility.[11] |
| Monomer Concentration (wt%) | 15-20 | Affects solution viscosity and molecular weight. | |
| Reaction Temperature (°C) | 0 - 25 | Low temperatures can help control the reaction and achieve higher molecular weight.[3] | |
| Reaction Time (hours) | 6 - 24 | Should be sufficient to achieve high viscosity.[11] | |
| Curing Temperature Profile (°C) | - | Stepwise heating, e.g., 100 (1h), 200 (1h), 300 (1h) | A gradual increase in temperature is crucial to prevent film defects.[13] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Inert or vacuum | Prevents degradation during imidization. |
Experimental Protocols
Protocol 1: One-Pot High-Temperature Polycondensation in Molten Benzoic Acid
This method, adapted from literature, utilizes benzoic acid as both a solvent and a catalyst.[8]
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer and an inert gas inlet is charged with crystalline benzoic acid and the chosen dianhydride.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Heating and Monomer Addition: The mixture is heated to approximately 140°C until the benzoic acid and dianhydride have melted and formed a homogenous solution. The stoichiometric equivalent of 3,4'-ODA is then added to the reactor.
-
Polymerization: The reaction mixture is stirred at 150°C for 2 hours under a slow flow of inert gas to facilitate the removal of water.
-
Isolation: The hot, viscous polymer solution is poured into a suitable container and allowed to cool to room temperature.
-
Purification: The solidified product is ground into a powder and washed repeatedly with a solvent like acetone (B3395972) or diethyl ether to remove the benzoic acid.
-
Drying: The purified polymer is filtered and dried in a vacuum oven.
Protocol 2: Two-Step Synthesis via Poly(amic acid) and Thermal Imidization
This is a widely used method for preparing polyimide films.[11]
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of 3,4'-ODA in an anhydrous polar aprotic solvent (e.g., DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Gradually add an equimolar amount of the dianhydride in solid form to the stirred diamine solution.
-
Continue stirring at 0°C for approximately 6 hours, then allow the reaction to proceed at room temperature for another 18 hours to obtain a viscous PAA solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a vacuum oven or a furnace with a controlled atmosphere.
-
Solvent Removal: Heat the film at a relatively low temperature (e.g., 80-100°C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Imidization: Gradually increase the temperature in a stepwise manner. A typical protocol would be: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300°C.
-
Cooling: After the final curing step, allow the film to cool down slowly to room temperature to minimize internal stress.
-
The resulting polyimide film can then be carefully peeled from the glass substrate.
-
Visualizations
Caption: Troubleshooting workflow for common issues in 3,4'-ODA polycondensation.
Caption: Experimental workflow for the two-step synthesis of polyimide films.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 4. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. dakenchem.com [dakenchem.com]
- 7. halocarbon.com [halocarbon.com]
- 8. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atlantis-press.com [atlantis-press.com]
Technical Support Center: Purification of 3,4'-Oxydianiline (3,4'-ODA) Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of the 3,4'-Oxydianiline (3,4'-ODA) monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude 3,4'-ODA can contain several types of impurities depending on the synthetic route. Common impurities include:
-
Positional Isomers: Such as 2,3'-Oxydianiline and 2,4'-Oxydianiline.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Color Impurities: Oxidized species or colored by-products can lead to discoloration of the monomer.[1][2] Aminophenols, in general, are susceptible to oxidation, which can form colored polymeric quinoid structures.[1]
-
Inorganic Salts: Residual salts from the reaction workup.
Q2: What are the recommended storage conditions for purified this compound?
A2: To prevent degradation and maintain purity, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Exposure to air and light can lead to oxidation and discoloration.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 3,4'-ODA.[3] A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point for the analysis of aromatic amines. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment and structural confirmation.
Purification Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the 3,4'-ODA (67-71 °C). The compound is melting before it dissolves.
-
Solution:
-
Add a small amount of a co-solvent in which the 3,4'-ODA is more soluble to lower the saturation temperature.
-
Ensure the solution is heated just enough to dissolve the solid, avoiding excessive temperatures.
-
Select a lower-boiling point solvent or solvent mixture.
-
Issue 2: Poor or No Crystal Formation Upon Cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of 3,4'-ODA and then allow the solution to cool again.
-
-
Possible Cause 2: The cooling process is too rapid, preventing crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 3,4'-ODA.
-
Issue 3: Discolored Crystals.
-
Possible Cause: The presence of colored impurities or oxidation of the 3,4'-ODA during the heating process.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[1]
-
For stubborn color, a pre-purification step using an acid-base extraction might be necessary to remove colored impurities.[2]
-
-
Sublimation
Issue 1: The this compound does not sublime.
-
Possible Cause 1: The temperature is too low.
-
Solution: Gradually increase the temperature. Be cautious not to heat too rapidly, as this can cause decomposition.
-
-
Possible Cause 2: The vacuum is not sufficient. The boiling point of 3,4'-ODA is 207 °C at 1 mmHg.
-
Solution: Ensure all connections in the sublimation apparatus are properly sealed and that the vacuum pump is functioning correctly to achieve a low enough pressure.
-
Issue 2: The sublimate is fluffy and difficult to collect.
-
Possible Cause: The temperature gradient between the heating surface and the cold finger is too large, causing rapid crystallization.
-
Solution: Decrease the temperature difference by slightly increasing the temperature of the cold finger (if possible) or by reducing the heating temperature.
-
Issue 3: The sublimed product is discolored.
-
Possible Cause: The crude material was heated too strongly, causing some decomposition.
-
Solution: Lower the sublimation temperature and ensure a high vacuum is maintained to allow sublimation to occur at a lower temperature.
-
Column Chromatography
Issue 1: Poor separation of this compound from its isomers.
-
Possible Cause: The mobile phase polarity is not optimized.
-
Solution:
-
If using normal-phase chromatography (e.g., silica (B1680970) gel), a solvent system of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. Adjust the ratio to achieve better separation; increasing the proportion of the more polar solvent (ethyl acetate) will decrease retention times.
-
For reversed-phase chromatography, a gradient of water and acetonitrile is typically used. Modifying the gradient profile can improve resolution.
-
Specialized columns, such as those with phenyl or PFP (pentafluorophenyl) stationary phases, can offer better selectivity for separating aromatic isomers.[5][6]
-
-
Issue 2: Tailing of the this compound peak.
-
Possible Cause: Strong interaction between the basic amine groups of 3,4'-ODA and acidic silanol (B1196071) groups on the silica gel surface.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the active sites on the stationary phase.
-
Issue 3: Irreversible adsorption of the compound on the column.
-
Possible Cause: The compound is strongly binding to the stationary phase.
-
Solution:
-
Increase the polarity of the mobile phase significantly to elute the compound.
-
Consider using a different stationary phase, such as alumina, which has different surface properties compared to silica gel.
-
-
Experimental Protocols
Recrystallization of this compound
This protocol is based on general recrystallization procedures for aromatic amines and related compounds.
-
Solvent Selection: A mixture of ethanol (B145695) and water is a good starting point. 3,4'-ODA is soluble in ethanol and sparingly soluble in water.
-
Dissolution: In a fume hood, place the crude 3,4'-ODA in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50 °C).
Sublimation of this compound
This protocol is adapted from general sublimation procedures for organic solids and data for the related 4,4'-ODA isomer.[7][8]
-
Apparatus Setup: Place the crude, dry 3,4'-ODA at the bottom of a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure below 1 mmHg is recommended.
-
Cooling: Circulate cold water through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation temperature will depend on the vacuum achieved but is expected to be in the range of 150-200 °C.
-
Collection: The purified 3,4'-ODA will deposit as crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Column Chromatography of this compound
This is a general protocol for the purification of 3,4'-ODA by normal-phase column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A starting point could be a 4:1 to 2:1 hexane:ethyl acetate ratio.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude 3,4'-ODA in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure 3,4'-ODA.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes expected purity levels for this compound and its isomer 4,4'-Oxydianiline after various purification techniques. Data for 3,4'-ODA is limited, so data for the 4,4'-isomer is included for comparison.
| Purification Technique | Isomer | Starting Purity | Final Purity | Reference |
| Recrystallization | 4,4'-ODA | ~30% | ~87% | [9] |
| Sublimation | 4,4'-ODA | Not specified | ≥99% | [7] |
| Sublimation & Recrystallization | 4,4'-ODA | ~30% | Significantly improved | [9] |
| Hydrogenation & Recrystallization | 4,4'-ODA | Crude | >98% | [3] |
| Synthesis & Purification | 3,4'-ODA | Crude | >99% | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. 4,4′-二氨基二苯醚 purified by sublimation, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4,4'-Oxydianiline(Sublimation method)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
Technical Support Center: High-Purity 3,4'-Diaminodiphenyl Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity 3,4'-diaminodiphenyl ether (3,4'-ODA).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4'-diaminodiphenyl ether?
A1: The most prevalent and industrially established method is a two-step synthesis. The first step is a nucleophilic aromatic substitution, specifically an Ullmann condensation, to form an ether linkage. This is followed by a reduction of a nitro group to an amine. The typical reaction involves the condensation of m-aminophenol with p-nitrochlorobenzene to produce the intermediate 3-amino-4'-nitrodiphenyl ether, which is then reduced to 3,4'-diaminodiphenyl ether.[1][2][3]
Q2: What are the critical parameters to control during the Ullmann condensation step?
A2: Key parameters for a successful Ullmann condensation include temperature, choice of base, solvent, and the efficient removal of water. The reaction is often carried out at elevated temperatures, typically between 110-150°C.[1] A strong base, such as sodium hydroxide (B78521) or potassium carbonate, is required to deprotonate the aminophenol.[1][4] Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1][5] The removal of water, often through azeotropic distillation with a solvent like toluene (B28343), can drive the reaction to completion.[1]
Q3: What are the recommended methods for the reduction of the nitro intermediate?
A3: Catalytic hydrogenation is a widely used and "green" method for the reduction of the nitro intermediate.[6][7] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[4] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[1][4] Alternative reduction methods include using iron powder in an acidic medium.[1]
Q4: How can I purify the final 3,4'-diaminodiphenyl ether to a high purity (>99.5%)?
A4: Achieving high purity often requires a multi-step purification process. Vacuum distillation or precision distillation is effective in removing volatile and high-boiling impurities.[2] Recrystallization from a suitable solvent system can significantly improve purity and remove colored byproducts.[4][8] The use of an anti-solvent, such as ethanol, can aid in the crystallization process.[4][8] For extremely high purity, sublimation can be employed.[8]
Q5: What analytical techniques are suitable for determining the purity of 3,4'-diaminodiphenyl ether?
A5: The most common and effective methods for purity verification are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] These techniques can separate the main product from impurities and provide accurate quantitative analysis. Other helpful methods include melting point determination, where a sharp melting point range indicates high purity, and spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) for structural confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Condensation Step | - Incomplete reaction due to insufficient temperature or reaction time.- Inefficient removal of water byproduct.- Incorrect stoichiometry of reactants or base.- Poor mass transfer in a biphasic system. | - Optimize reaction temperature and time by monitoring reaction progress with TLC or GC.- Use an azeotropic solvent (e.g., toluene) to remove water.- Ensure accurate measurement of all reactants and use a slight excess of the base.- Employ vigorous stirring to improve mixing between phases. |
| Incomplete Reduction of Nitro Group | - Inactive or insufficient catalyst.- Insufficient hydrogen pressure or reaction time.- Presence of catalyst poisons. | - Use fresh, high-quality catalyst.- Increase hydrogen pressure and/or reaction time.- Ensure all reagents and solvents are free from impurities that could poison the catalyst. |
| Product Discoloration (Pink, Tan, or Dark) | - Oxidation of the amine groups in the presence of air and light.- Presence of colored organic impurities from side reactions. | - Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Purify the product using recrystallization, activated carbon treatment, or distillation to remove colored impurities.[4] |
| Difficulty in Product Isolation/Separation | - Formation of a stable emulsion during workup.- Co-precipitation of inorganic salts with the product. | - Break emulsions by adding a saturated brine solution.- Filter the reaction mixture to remove inorganic salts before product isolation.[2] Washing the crude product with water can also help dissolve remaining salts. |
| Presence of Isomeric Impurities | - Use of starting materials containing isomeric impurities.- Side reactions leading to the formation of isomers. | - Use high-purity starting materials.- Optimize reaction conditions (e.g., temperature) to minimize side reactions.- Purify the final product using techniques with high resolving power, such as precision distillation or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4'-nitrodiphenyl ether (Ullmann Condensation)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add m-aminophenol (0.2 mol), sodium hydroxide (0.234 mol), and toluene (80g).[1]
-
Water Removal: Heat the mixture to reflux (approximately 120-130°C) and stir vigorously. Collect the water that separates in the Dean-Stark trap (approximately 2 mL).[1]
-
Condensation: After water removal is complete, add N,N-dimethylformamide (DMF, 70g) and p-nitrochlorobenzene (0.2 mol) to the reaction mixture.[1]
-
Toluene Removal and Reaction: Continue heating to distill off the toluene. Once the toluene is removed, maintain the reaction temperature at or below 150°C and continue stirring.[1]
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to below 100°C. Filter the reaction solution to remove inorganic salts. The filtrate containing the crude 3-amino-4'-nitrodiphenyl ether can be used directly in the next step or purified further.[1]
Protocol 2: Synthesis of 3,4'-Diaminodiphenyl ether (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation reactor, dissolve the crude 3-amino-4'-nitrodiphenyl ether (10 mmol) in a suitable solvent such as ethyl acetate (B1210297) (80 mL) or methanol.[6][7]
-
Catalyst Addition: Add a catalytic amount of 0.5% palladium on alumina (B75360) or a similar palladium or platinum catalyst (e.g., 3 mol%).[6][7]
-
Hydrogenation: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen. Heat the mixture to the desired temperature (e.g., 30°C) and stir.[6][7] Maintain a constant hydrogen pressure.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodically analyzing samples using GC.[6][7]
-
Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and flush with nitrogen. Filter off the catalyst.
-
Isolation: Remove the solvent by vacuum evaporation to obtain the crude 3,4'-diaminodiphenyl ether.[6][7]
Protocol 3: Purification by Vacuum Distillation and Recrystallization
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Heat the crude 3,4'-diaminodiphenyl ether under reduced pressure. Collect the fraction that distills at the appropriate boiling point (approximately 206.5°C at 1 mm Hg). This step removes non-volatile and some colored impurities.
-
Recrystallization: Dissolve the distilled product in a minimal amount of a suitable hot solvent (e.g., an alcohol-water mixture).[4] Allow the solution to cool slowly to form crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain high-purity 3,4'-diaminodiphenyl ether.
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Amino-4'-nitrodiphenyl Ether Synthesis
| Parameter | Method 1 | Method 2 |
| Base | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Toluene/DMF | DMF |
| Temperature | 120-150°C[1] | Reflux |
| Reactants | m-Aminophenol, p-Nitrochlorobenzene[1] | p-Aminophenol, p-Chloronitrobenzene[4] |
| Reported Yield | ~92.5% (crude)[1] | Not specified |
Table 2: Purity of 3,4'-Diaminodiphenyl Ether with Different Purification Methods
| Purification Method | Reported Purity | Notes |
| Crystallization from Ethanol/Water | >98% | Effective for removing colored impurities.[4] |
| Vacuum Distillation | >99.9% | Requires high vacuum for efficient separation.[2] |
| Sublimation and Anti-solvent Crystallization | Significant improvement from ~30% to 87% | Can enhance crystal morphology and particle size distribution.[8] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3,4'-diaminodiphenyl ether.
Caption: Troubleshooting logic for addressing low yield in 3,4'-ODA synthesis.
References
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
- 3. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]
- 4. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 3,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Discoloration in Transparent Polyimide Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during experiments with transparent polyimide (PI) films.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting steps related to the discoloration of transparent polyimide films.
Q1: Why is my transparent polyimide film turning yellow?
A1: The yellowing of transparent polyimide films is primarily caused by a combination of factors, including:
-
UV Exposure: Ultraviolet (UV) light is a major contributor to discoloration. It can break down the chemical bonds within the polyimide's molecular structure, leading to degradation and a yellow tint.[1][2]
-
Chemical Composition: The inherent chemical makeup of the polyimide can influence its susceptibility to UV light. Certain chemical constituents are more prone to discoloration.[2]
-
Environmental Factors: Prolonged and intense exposure to UV light, especially in direct sunlight or high-temperature environments, can accelerate the discoloration process.[2]
-
Material Degradation: Over time, the molecular structure of the polyimide can break down, leading to changes in its physical and optical properties, including yellowing and brittleness.[2]
-
Charge Transfer Complex (CTC) Formation: The interaction between electron-donating and electron-accepting components within the polymer chain can lead to the formation of Charge Transfer Complexes, which contribute to the film's color.
Q2: My polyimide film appears discolored right after synthesis. What could be the cause?
A2: Discoloration immediately after synthesis can be due to:
-
High Curing Temperatures: Excessive temperatures during the thermal imidization process can lead to the formation of chromophores, which are light-absorbing groups that cause yellowing.
-
Oxidation: The presence of oxygen during the high-temperature curing process can lead to oxidative degradation of the polymer chains, resulting in discoloration.
-
Impurities in Monomers: Residual impurities in the diamine or dianhydride monomers can lead to side reactions during polymerization, creating colored byproducts.
-
Incomplete Imidization: If the conversion of the poly(amic acid) precursor to polyimide is incomplete, the remaining amic acid groups can contribute to color.
Q3: How can I prevent my transparent polyimide films from discoloring?
A3: Several strategies can be employed to prevent discoloration:
-
Proper Storage: Store films in a cool, dark, and dry place to minimize exposure to UV light, heat, and moisture.[3] The recommended storage temperature is between 15°C and 25°C, with humidity levels between 40% and 60%.[3]
-
Use of UV-Protective Coatings: Applying a UV-resistant coating can act as a barrier, shielding the film from harmful UV radiation.[2]
-
Incorporate UV Stabilizers: Adding UV stabilizers, such as Hindered Amine Light Stabilizers (HALS), to the polyimide formulation can significantly enhance its resistance to UV degradation.[4][5] HALS work by trapping free radicals generated during photo-oxidation.[5]
-
Select UV-Resistant Monomers: Synthesizing polyimides from monomers that have inherent UV resistance is a highly effective approach. Incorporating elements like fluorine or using alicyclic monomers can disrupt the formation of charge-transfer complexes and improve transparency.
-
Controlled Curing Process: Optimizing the thermal imidization process by using a controlled heating ramp-up in an inert atmosphere (e.g., nitrogen) can minimize oxidation and thermal degradation.
Q4: What are Hindered Amine Light Stabilizers (HALS) and how do they work?
A4: Hindered Amine Light Stabilizers (HALS) are a class of additives used to protect polymers from UV degradation. Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation process.[5] This mechanism interrupts the degradation cycle and preserves the polymer's properties, including its color and transparency.
Q5: Are there any "colorless" polyimide formulations I can synthesize?
A5: Yes, colorless and transparent polyimide (CPI) films can be synthesized by carefully selecting the monomers. The key is to reduce the formation of intramolecular and intermolecular charge-transfer complexes (CTCs). This can be achieved by:
-
Introducing flexible, non-planar monomers: Using monomers with bent or kinked structures disrupts the chain packing and reduces CTC formation.
-
Incorporating electron-withdrawing groups: Groups like trifluoromethyl (-CF3) can decrease the electron-donating ability of the diamine monomers.
-
Utilizing alicyclic dianhydrides: These non-aromatic structures eliminate the π-electron systems that contribute to CTCs.
Quantitative Data on Discoloration Prevention
The following tables summarize quantitative data on the optical properties of different colorless polyimide films and the effectiveness of UV stabilizers.
Table 1: Optical Properties of Colorless Polyimide Films Synthesized with Various Monomers
| Dianhydride Monomer | Diamine Monomer | Cut-off Wavelength (λcut, nm) | Transmittance at 450 nm (T450, %) | Yellowness Index (YI) |
| 6FDA | TFB | - | > 80 | 0.98 - 2.76 |
| 6FDA | BAFP | - | > 80 | 0.98 - 2.76 |
| BPADA | APS | - | > 80 | - |
| BPADA | p-XDA | - | > 80 | - |
| HPMDA | FDA | 287 - 304 | > 80 | - |
| HPMDA | FFDA | 287 - 304 | > 80 | - |
Data compiled from multiple sources. Specific values can vary based on film thickness and processing conditions.
Table 2: Effect of Hindered Amine Light Stabilizer (HALS) on the Optical Properties of a Semi-Alicyclic Polyimide Film After 6 Hours of UV Exposure
| Sample | Transmittance at 350 nm (T350, %) | Lightness (L) | Yellowness Index (b) | Haze (%) |
| Pristine CPI-0 Film | 17.5 | 91.38 | 21.95 | 9.33 |
| CPI-D-10 (1.0 wt% HALS) | 53.8 | 95.36 | 1.51 | 3.34 |
This data demonstrates a significant improvement in the retention of optical properties with the addition of a HALS stabilizer.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and treatment of transparent polyimide films.
Protocol 1: Synthesis of a Colorless Polyimide Film (Example)
This protocol describes the synthesis of a semi-alicyclic colorless and transparent polyimide film (CPI-Ia) from hydrogenated pyromellitic dianhydride (ccHPMDA) and 9,9-bis(4-aminophenyl)fluorene (FDA).
Materials:
-
9,9-bis(4-aminophenyl)fluorene (FDA)
-
1S,2R,4S,5R-hydrogenated pyromellitic dianhydride (ccHPMDA)
-
Anhydrous γ-butyrolactone (GBL)
-
Dry nitrogen gas
Procedure:
-
In a 1000 mL three-necked flask under a dry nitrogen atmosphere, dissolve 34.844 g (0.1 mol) of FDA in 100 g of anhydrous GBL with stirring at room temperature for 10 minutes to obtain a pale-brown solution.
-
To this solution, add 22.417 g (0.1 mol) of ccHPMDA dianhydride.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) (PAA) solution.
-
Filter the PAA solution through a 0.45 µm filter.
-
Cast the filtered PAA solution onto a clean glass substrate.
-
Thermally cure the cast film on a hot plate using the following stepwise procedure in a nitrogen atmosphere:
-
80 °C for 2 hours
-
120 °C for 1 hour
-
180 °C for 1 hour
-
250 °C for 1 hour
-
-
After cooling to room temperature, immerse the glass substrate in deionized water. The CPI film should peel off from the substrate.
-
Dry the resulting film at 120 °C in a vacuum oven before characterization.
Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film
This is a general procedure for the thermal conversion of a poly(amic acid) (PAA) solution to a polyimide (PI) film.
Procedure:
-
Cast the PAA solution onto a suitable substrate (e.g., glass plate, silicon wafer).
-
Place the coated substrate in a programmable oven or on a series of hotplates with a nitrogen purge.
-
Soft Bake: Heat the film at a relatively low temperature (e.g., 80-90 °C) for an extended period (e.g., 1-2 hours) to slowly remove the bulk of the solvent.
-
Ramped Curing: Gradually increase the temperature in a stepwise manner to facilitate the imidization reaction without causing film stress or defects. A typical ramp-up could be:
-
150 °C for 30-60 minutes
-
250 °C for 30-60 minutes
-
350 °C for 60 minutes
-
-
Final Cure: Hold the film at the final curing temperature (e.g., 350 °C) for a sufficient time (e.g., 1 hour) to ensure complete imidization.
-
Slowly cool the oven back to room temperature to prevent thermal shock and film cracking.
Protocol 3: Generalized Procedure for Applying a UV-Protective Coating
This protocol provides a general outline for applying a UV-protective coating using common laboratory techniques. The specific parameters (e.g., spin speed, coating formulation) will need to be optimized for the particular coating and substrate.
A. Spin Coating Method:
-
Surface Preparation: Ensure the polyimide film is clean and free of any contaminants. A pre-treatment with a plasma asher or a suitable solvent wipe may be necessary to improve adhesion.
-
Mounting: Securely mount the polyimide film on the spin coater chuck.
-
Dispensing: Dispense a small amount of the UV-curable coating solution onto the center of the film.
-
Spinning:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for a few seconds to allow the coating to spread across the film.
-
Thinning Cycle: Ramp up to a higher speed (e.g., 1500-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired coating thickness.
-
-
Curing: Immediately transfer the coated film to a UV curing system and expose it to UV radiation of the appropriate wavelength and intensity for the time specified by the coating manufacturer.
B. Spray Coating Method:
-
Preparation: Mount the polyimide film in a well-ventilated spray booth.
-
Spraying: Use a spray gun with the appropriate nozzle and pressure settings to apply a thin, uniform layer of the UV-curable coating. Maintain a consistent distance and speed for an even application.
-
Curing: Transfer the coated film to a UV curing system for curing.
C. Dip Coating Method:
-
Preparation: Suspend the polyimide film from a motorized arm.
-
Immersion: Lower the film into a bath of the UV-curable coating solution at a constant, slow speed.
-
Dwell Time: Allow the film to remain immersed for a short period to ensure complete wetting.
-
Withdrawal: Withdraw the film from the bath at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness.
-
Drying/Curing: Allow excess coating to drain, and then cure the film using a UV curing system.
Visualizations
The following diagrams illustrate key concepts and workflows related to the discoloration of transparent polyimide films.
Caption: Causes of polyimide film discoloration.
Caption: Workflow for preventing discoloration.
References
- 1. altuscoating.com [altuscoating.com]
- 2. How to ensure durable UV-cured surfaces on flexible packaging Tapematic - in line vacuum metallization and UV spray coating systems. [tapematic.com]
- 3. en.chiahsinresin.com [en.chiahsinresin.com]
- 4. Polyimide–polyester hybrid UV-curable powder coating - European Coatings [european-coatings.com]
- 5. tayloredge.com [tayloredge.com]
Technical Support Center: Enhancing Mechanical Strength of BPDA/3,4'-ODA Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the mechanical strength of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 3,4'-oxydianiline (3,4'-ODA) polyimide films. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and film preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the mechanical strength of BPDA/3,4'-ODA films?
A1: The primary factors include the molecular weight of the poly(amic acid) (PAA) precursor, the imidization process (thermal or chemical), the curing temperature and duration, and the resulting molecular orientation within the film. Higher molecular weight and optimized curing conditions generally lead to improved mechanical properties.
Q2: Why is the choice of diamine isomer, specifically 3,4'-ODA, important for mechanical properties?
A2: Polyimides synthesized with 3,4'-ODA tend to exhibit a higher modulus compared to those made with its 4,4'-ODA isomer.[1][2][3] This is attributed to the asymmetric structure of 3,4'-ODA, which results in higher internal rotation energy and smaller deformation under stress.[1][2][3]
Q3: How does the imidization process affect the final mechanical strength?
A3: The conversion of the poly(amic acid) precursor to polyimide, known as imidization, is a critical step. The method (thermal vs. chemical) and the temperature profile can significantly impact the degree of imidization, molecular chain packing, and in-plane orientation, all of which directly influence tensile strength and modulus.[4] Chemical imidization can lead to a higher degree of in-plane orientation and enhanced mechanical properties compared to thermal imidization.[4]
Q4: What is the role of the PAA solution viscosity in determining the film's mechanical properties?
A4: The viscosity of the poly(amic acid) solution is an indirect indicator of the polymer's molecular weight. A higher viscosity generally corresponds to a higher molecular weight PAA, which in turn leads to a polyimide film with greater tensile strength and toughness.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of BPDA/3,4'-ODA films.
| Problem | Potential Causes | Recommended Solutions |
| Brittle Films | 1. Low molecular weight of the PAA precursor.2. Incomplete imidization.3. Rapid solvent evaporation or cooling, leading to internal stress.4. Inappropriate curing temperature. | 1. Optimize the PAA synthesis to achieve a higher molecular weight (see Experimental Protocol).2. Ensure a complete imidization cycle by adjusting the final curing temperature and time.3. Employ a gradual heating and cooling ramp during the curing process.[1]4. Experiment with different final curing temperatures to find the optimal balance of properties. |
| Film Defects (e.g., bubbles, pinholes, cracks) | 1. Rapid evaporation of the solvent during film casting and initial heating stages.[1]2. Particulate contamination in the PAA solution or on the casting surface.3. Too high a curing temperature, causing rapid evolution of volatiles.[1]4. High residual stress in the film. | 1. Use a slower heating rate, especially in the initial stages of curing, to allow for gradual solvent removal.2. Filter the PAA solution before casting and ensure a clean, dust-free environment.3. Optimize the curing temperature profile to avoid excessively high temperatures.4. Use a slow cooling ramp after the final curing step to minimize stress.[1] |
| Low Tensile Strength or Modulus | 1. Low molecular weight of the PAA precursor.2. Poor molecular chain orientation.3. Presence of residual solvent in the final film.4. Sub-optimal choice of diamine isomer (if not using 3,4'-ODA). | 1. Follow the protocol for synthesizing high molecular weight PAA.2. Consider techniques to induce molecular orientation, such as mechanical stretching of the PAA film before or during imidization.3. Ensure complete solvent removal by using a sufficiently high final curing temperature and adequate hold time under vacuum.4. Utilize 3,4'-ODA as the diamine to achieve a higher modulus.[1][2][3] |
| Inconsistent Mechanical Properties | 1. Inhomogeneous PAA solution.2. Uneven film thickness.3. Variations in the curing process. | 1. Ensure complete dissolution of monomers and thorough mixing during PAA synthesis.2. Use a doctor blade or a spin coater for uniform film casting.3. Precisely control the heating and cooling rates and hold times during the imidization process. |
Quantitative Data on Mechanical Properties
The following tables summarize the effect of different parameters on the mechanical properties of BPDA-ODA based polyimide films.
Table 1: Effect of Dianiline Isomer on Elastic Modulus
| Dianhydride | Diamine | Experimental Modulus (GPa) |
| BPDA | 3,4'-ODA | 2.80 [1] |
| BPDA | 4,4'-ODA | 2.60[1] |
| PMDA | 3,4'-ODA | 3.00 [1] |
| PMDA | 4,4'-ODA | 2.10[1] |
Table 2: Influence of Curing Temperature on Mechanical Properties of Aromatic Polyimides
(Note: Data for illustrative purposes, as direct comparative data for BPDA/3,4'-ODA with varying cure temperatures was not available in a single source. Trends are based on general observations for aromatic polyimides.)
| Final Curing Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 250 | Lower | Lower | Higher |
| 300 | Moderate | Moderate | Moderate |
| 350 | Higher | Higher | Lower |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight BPDA/3,4'-ODA Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the PAA precursor, a critical step for achieving high-strength films.
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), high purity
-
This compound (3,4'-ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Monomer Preparation: Dry the BPDA and 3,4'-ODA in a vacuum oven at 120°C for at least 4 hours before use to remove any moisture.
-
Reaction Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and establish a dry nitrogen atmosphere.
-
Diamine Dissolution: Add a calculated amount of anhydrous DMAc to the flask. While stirring, slowly add an equimolar amount of 3,4'-ODA to the solvent. Stir until the diamine is completely dissolved. The concentration of the final PAA solution should be around 15-20 wt%.
-
Dianhydride Addition: Once the 3,4'-ODA is fully dissolved, gradually add an equimolar amount of BPDA powder to the solution in small portions over 30-60 minutes. Adding the dianhydride too quickly can lead to localized high concentrations and potentially gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymerization progresses. The final PAA solution should be clear and highly viscous.
Protocol 2: Preparation of BPDA/3,4'-ODA Films via Thermal Imidization
This protocol details the casting and curing of the PAA solution to form a polyimide film.
Materials and Equipment:
-
High viscosity BPDA/3,4'-ODA PAA solution (from Protocol 1)
-
Clean, flat glass substrate
-
Doctor blade or spin coater
-
Programmable vacuum or convection oven
Procedure:
-
Film Casting: Pour the synthesized PAA solution onto the clean glass substrate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Place the cast film in a convection oven and apply a slow heating ramp to gradually remove the solvent. A suggested initial step is to hold the film at 80°C for 2-4 hours.
-
Thermal Imidization: Transfer the film to a programmable oven for the final curing process under a nitrogen atmosphere or vacuum. A typical multi-step curing profile is as follows:
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.
-
Ramp to a final temperature of 300-350°C and hold for 1-2 hours to ensure complete imidization.[5]
-
-
Cooling and Film Removal: After the final curing step, allow the film to cool down slowly to room temperature to minimize residual stress. The film can then be carefully peeled from the glass substrate, sometimes aided by immersion in water.
Visualizations
Experimental Workflow for BPDA/3,4'-ODA Film Synthesis
Caption: Experimental workflow for the synthesis and processing of BPDA/3,4'-ODA polyimide films.
Logical Relationships for Enhancing Mechanical Strength
Caption: Key factors influencing the mechanical properties of BPDA/3,4'-ODA films.
References
Technical Support Center: Pervaporation Membranes from 3,4'-Oxydianiline (3,4'-ODA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for fabricating and optimizing pervaporation membranes synthesized using 3,4'-oxydianiline (3,4'-ODA).
Troubleshooting Guide
This section addresses specific defects and performance issues encountered during the fabrication and testing of 3,4'-ODA based pervaporation membranes.
Q1: My membrane has visible pinholes and cracks after casting and drying. What are the likely causes and how can I fix this?
A1: Pinholes and cracks are common defects that severely compromise membrane selectivity. They typically arise from issues in the casting and drying stages.
-
Causes:
-
Contaminant Particles: Dust, undissolved polymer, or precipitated particles in the casting solution can create nucleation sites for defects.[1][2][3]
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce mechanical stress, leading to cracks.[4] The volatility of the solvent plays a crucial role in membrane morphology.[4]
-
Inadequate Polymer Molecular Weight: A low molecular weight of the poly(amic acid) precursor can result in a brittle polyimide film that is prone to cracking.[5]
-
High Internal Stress: Stresses that develop during the phase inversion or thermal annealing process can cause the membrane to crack, especially if it is too thin or lacks mechanical stability.[6][7]
-
-
Troubleshooting Steps:
-
Filter the Polymer Solution: Before casting, filter the poly(amic acid) or polyimide solution through a sub-micron filter (e.g., 0.45 µm PTFE filter) to remove particulate contaminants.
-
Control Solvent Evaporation: Cast the membrane in a controlled environment (e.g., a glovebox or a casting chamber) where solvent evaporation can be slowed. You can achieve this by increasing the solvent vapor pressure in the atmosphere immediately above the casting film.
-
Use a Co-solvent System: Introducing a less volatile co-solvent can moderate the overall evaporation rate and reduce stress.[8]
-
Optimize Thermal Annealing: Employ a staged or ramped thermal annealing protocol. Start with a low temperature to slowly remove residual solvent before proceeding to higher temperatures for imidization. This prevents stress buildup.[9]
-
Verify Polymer Integrity: Ensure the poly(amic acid) precursor has a sufficiently high molecular weight. If synthesizing in-house, confirm the purity of monomers (3,4'-ODA and dianhydride) and the reaction conditions.[5]
-
Q2: My membrane performance is poor, showing high flux but very low selectivity. What does this indicate?
A2: This combination of high flux and low selectivity typically points to the presence of non-selective defects, such as micro-defects, pinholes, or a porous support structure that has not been properly sealed.[10]
-
Causes:
-
Micro-defects: Small, non-visible pinholes or defects in the selective layer allow for convective flow, bypassing the selective diffusion mechanism of pervaporation.[11]
-
Insufficient Layer Thickness: An excessively thin selective layer may lack the mechanical integrity to remain defect-free under the vacuum applied on the permeate side.[6]
-
Poor Polymer Chain Packing: Inefficient packing of polymer chains can create excessive free volume, leading to higher permeability for all components and thus lower selectivity.[12]
-
Support Layer Intrusion: If casting on a porous support, the polymer solution might excessively penetrate the pores instead of forming a distinct, defect-free layer on top.
-
-
Troubleshooting Steps:
-
Increase Solution Viscosity or Concentration: A more viscous casting solution is less likely to penetrate deeply into the support pores and can help form a more uniform layer.[13] Increasing polymer concentration generally leads to a denser structure.[14]
-
Apply a Gutter Layer: Before depositing the final selective layer, consider applying an intermediate "gutter" layer (e.g., with polydimethylsiloxane, PDMS) to seal the surface pores of the support.[10]
-
Optimize Annealing Temperature: Post-fabrication thermal annealing above the polymer's glass transition temperature (Tg) can promote polymer chain relaxation and tighter packing, potentially closing minor defects and reducing excess free volume.[7][9]
-
Implement Crosslinking: Covalent crosslinking can tighten the polymer matrix, reduce swelling, and enhance selectivity by restricting the passage of larger molecules.[15][16]
-
Q3: The membrane swells excessively and degrades after exposure to the feed solution. How can I improve its chemical and mechanical stability?
A3: Excessive swelling leads to a loss of size-sieving ability and mechanical failure. Polyimides like those from 3,4'-ODA are generally robust, but stability can be an issue with aggressive feeds.
-
Causes:
-
Plasticization: Highly sorptive components in the feed (like certain organic solvents) can be absorbed into the polymer matrix, causing it to swell and soften (plasticize). This increases chain mobility and reduces selectivity.[15]
-
Hydrolytic Degradation: Although polyimides are more stable than their poly(amic acid) precursors, the imide rings can be susceptible to hydrolysis, especially in aqueous solutions at elevated temperatures.[5][17]
-
Insufficient Imidization: Incomplete conversion of the poly(amic acid) precursor to polyimide leaves less stable amic acid groups in the polymer backbone.
-
-
Troubleshooting Steps:
-
Ensure Complete Imidization: Use an optimized thermal imidization protocol, typically involving a final high-temperature step (e.g., >300°C) to ensure maximum conversion to polyimide.[18]
-
Introduce Covalent Crosslinking: Crosslinking the polymer chains provides chemical bonds that restrict segmental motion and significantly reduce swelling.[15][16] This is one of the most effective methods to improve stability and resist plasticization.
-
Incorporate Inorganic Fillers: Creating mixed-matrix membranes (MMMs) by adding inorganic nanoparticles (e.g., silica, zeolites) can reinforce the polymer matrix, reduce swelling, and sometimes enhance selectivity.[19][20]
-
Select a More Rigid Co-monomer: The choice of dianhydride to react with 3,4'-ODA influences the final properties. Using a more rigid dianhydride can lead to a polymer with a higher Tg and greater stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the solution casting of 3,4'-ODA based membranes?
A1: The morphology and performance of the final membrane are highly dependent on the casting conditions. Key parameters include:
-
Choice of Solvent: The solvent affects polymer chain conformation and the kinetics of phase separation. Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc) are common.[21] The solvent's volatility influences the density of the top layer and the formation of pores.[4]
-
Polymer Concentration: This directly impacts the viscosity of the casting solution. Higher concentrations typically lead to denser membranes with lower flux but potentially fewer defects.[14]
-
Casting Thickness: The thickness of the cast film can determine the final membrane structure. Thinner films may form denser, sponge-like structures, while thicker films are more prone to forming macrovoids.[14][21]
-
Evaporation Time and Environment: The time allowed for solvent evaporation before immersion in a non-solvent bath (in non-solvent induced phase separation, NIPS) is critical for forming the skin layer.[21] The humidity and temperature of the environment control the evaporation rate.[22]
Q2: How does thermal annealing affect the properties of 3,4'-ODA polyimide membranes?
A2: Thermal annealing is a crucial post-treatment step that significantly impacts membrane structure and performance.
-
Function: It serves to remove residual casting solvent, complete the imidization of the poly(amic acid) precursor, and allow for polymer chain rearrangement.[7]
-
Effects on Performance: Annealing at temperatures near or above the glass transition temperature (Tg) can lead to a denser, more tightly packed polymer structure.[9] This typically decreases permeability (flux) but increases selectivity.[9][18] It is also highly effective at reducing or eliminating small defects.[23][24]
-
Caution: Excessive annealing temperatures or durations can cause the polymer to become brittle or even degrade. The optimal annealing protocol is a trade-off between improving selectivity and maintaining sufficient flux and mechanical integrity.[16]
Q3: What are the benefits of crosslinking a 3,4'-ODA based membrane?
A3: Crosslinking introduces covalent bonds between polymer chains, transforming the material into a network structure. This has several key benefits for pervaporation membranes:
-
Suppresses Swelling: By restricting polymer chain mobility, crosslinking significantly reduces membrane swelling in the presence of sorptive feeds.[15]
-
Improves Selectivity: The tightened network structure enhances the membrane's size-sieving capability, leading to higher separation factors.
-
Enhances Stability: Crosslinked membranes exhibit greater thermal and chemical stability and are more resistant to plasticization by aggressive feed components.[15][16]
-
Methods: Crosslinking can be achieved by incorporating diamines or other reactive co-monomers into the polymer backbone that can later be reacted, or by using post-treatment with crosslinking agents.[15][18]
Quantitative Data Summary
Table 1: Effect of Casting Solvent on Membrane Properties
| Casting Solvent | Volatility | Typical Resulting Morphology | Impact on Performance | Reference |
|---|---|---|---|---|
| NMP | Low | Often results in a more porous, sponge-like structure due to slower solvent/non-solvent exchange. | Can lead to higher flux. | [4][21] |
| THF | High | Can form a denser skin layer due to rapid evaporation at the surface. | May result in lower flux but higher selectivity. | [8] |
| DMAc | Medium | Balanced properties, morphology can be tuned by additives. | Versatile for achieving desired performance. | [4][21] |
| DMF | Medium | Strong hydrogen bonding with some polymers can influence final structure. | Performance is highly polymer-specific. |[4] |
Table 2: Influence of Thermal Annealing Temperature on 6FDA-ODA Membrane Performance (CO₂/CH₄ Separation Example) Note: While this data is for gas separation, the structural principles apply to pervaporation.
| Annealing Temperature (°C) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | General Effect | Reference |
|---|---|---|---|---|
| 150 (Typical Drying) | ~17.6 | ~35.4 | Baseline performance after solvent removal. | [18] |
| 230 (>Tg) | ~14.4 | ~41.7 | Denser chain packing reduces permeability but increases selectivity. |[18] |
Experimental Protocols
Protocol 1: Fabrication of a 3,4'-ODA Based Polyimide Membrane via Solution Casting
-
Polymer Synthesis (Two-Step Method):
-
Dissolve an equimolar amount of this compound (3,4'-ODA) in a dry, polar aprotic solvent (e.g., NMP) in a nitrogen-purged reactor.
-
Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred diamine solution.
-
Allow the polycondensation reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) (PAA) solution. The viscosity will increase significantly.
-
-
Membrane Casting:
-
Pour the viscous PAA solution onto a clean, level glass plate.
-
Use a casting knife (doctor blade) with a set gap (e.g., 200-300 µm) to spread the solution into a uniform film.[14]
-
Place the cast film in a controlled environment (e.g., a vacuum oven at 70-80°C) for an initial period (e.g., 12 hours) to slowly remove the bulk of the solvent.
-
-
Thermal Imidization (Annealing):
-
Carefully peel the PAA film from the glass plate.
-
Place the film in a high-temperature oven and perform a stepwise thermal treatment to convert the PAA to polyimide (PI). A typical protocol is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Allow the membrane to cool slowly to room temperature to prevent thermal shock and cracking.[18]
-
Protocol 2: Characterization of Membrane Defects using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cut a small piece of the finished membrane.
-
For cross-sectional imaging, freeze-fracture the membrane by immersing it in liquid nitrogen for 60 seconds and then snapping it. This provides a clean break revealing the internal structure.
-
-
Mounting and Coating:
-
Mount the membrane sample (surface or cross-section) onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Load the sample into the SEM chamber.
-
Use a low accelerating voltage to minimize beam damage to the polymer.
-
Acquire images of the membrane surface to identify pinholes, cracks, or particulate contamination.[19]
-
Acquire images of the cross-section to analyze the internal morphology (e.g., dense vs. porous layers, macrovoids).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Casting Solvents on CO2/CH4 Separation Using Polysulfone Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure and properties relationships for aromatic polyimides and their derived carbon membranes: experimental and simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. publications.tno.nl [publications.tno.nl]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent Advances of Pervaporation Separation in DMF/H2O Solutions: A Review | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
Storage and handling to prevent degradation of 3,4'-Oxydianiline
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3,4'-Oxydianiline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keeping it in a dark place under an inert atmosphere is recommended to prevent potential degradation from light and air.[2] The material should be stored at ambient temperature.[1]
Q2: How sensitive is this compound to light and moisture?
A2: this compound is known to be light-sensitive.[2] Exposure to light can lead to degradation, which may manifest as a color change or the formation of impurities. While its specific sensitivity to moisture is not extensively detailed, as a good laboratory practice for amines, it is prudent to protect it from moisture to prevent potential side reactions or clumping of the powder. Keeping the container tightly sealed is crucial.[1]
Q3: What are the signs of this compound degradation?
A3: Visual inspection can often provide the first indication of degradation. A significant change from its typical pale yellow or reddish-yellow color to a darker shade may suggest the presence of impurities.[1][3] If degradation is suspected, performing a melting point analysis is a reliable method for verification. A broadened or depressed melting point range compared to the specification (typically 61-71 °C) can indicate impurity.[3]
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is a hazardous substance and must be handled with care. It is toxic if swallowed, inhaled, or comes into contact with skin.[1][4] It may also cause an allergic skin reaction and is suspected of causing genetic defects and harming fertility or an unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.
Q5: What personal protective equipment (PPE) is necessary when working with this compound?
A5: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye protection with side shields.[1][5] In situations where dust may be generated, a NIOSH-approved respirator is recommended. All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (darkening) | Exposure to light or air (oxidation) | Store the compound in a dark place, preferably in an amber glass bottle.[2] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent experimental results | Degradation of the starting material | Verify the purity of the this compound. Perform a melting point determination. If the melting point is broad or lower than the specified range (61-71 °C), the material may be impure and should not be used for sensitive applications.[3] |
| Caking or clumping of the powder | Moisture absorption | Ensure the container is always tightly sealed after use.[1] Store in a desiccator if the laboratory environment has high humidity. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Ambient | [1] |
| Atmosphere | Inert atmosphere recommended for long-term storage | [2] |
| Light | Store in a dark place | [2] |
| Container | Tightly closed container | [1] |
| Ventilation | Store and handle in a well-ventilated area | [1][4] |
| Personal Protective Equipment | Gloves, protective clothing, eye protection, respirator (if dust is present) | [1][5] |
Experimental Protocols
Protocol 1: Visual Inspection
-
Objective: To qualitatively assess the integrity of this compound.
-
Procedure:
-
Before opening the primary container, visually inspect the material through the container if it is transparent.
-
If the container is opaque, carefully open it in a fume hood while wearing appropriate PPE.
-
Observe the color and consistency of the solid. It should be a pale yellow to reddish-yellow powder.[1][3]
-
Note any significant darkening, discoloration, or the presence of large, hard clumps.
-
Protocol 2: Melting Point Determination
-
Objective: To quantitatively assess the purity of this compound.
-
Procedure:
-
Calibrate the melting point apparatus according to the manufacturer's instructions using a certified standard.
-
In a well-ventilated area, carefully pack a small amount of the this compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Compare the observed melting point range to the specification (e.g., 67-71 °C). A broad or depressed range indicates the presence of impurities.
-
Logical Workflow for Preventing Degradation
Caption: Workflow for maintaining this compound stability.
References
Technical Support Center: One-Pot Synthesis with 3,4'-Oxydianiline (3,4'-ODA)
Welcome to the technical support center for one-pot synthesis involving 3,4'-Oxydianiline (3,4'-ODA). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a one-pot synthesis for preparing polymers with 3,4'-ODA?
A1: One-pot synthesis, particularly in the context of polyimide synthesis from 3,4'-ODA, offers several advantages. It is generally a more environmentally friendly and technologically simpler method compared to traditional multi-step processes.[1] For instance, high-temperature catalytic polycondensation in a benzoic acid melt can simplify the process by seemingly reducing the two-stage reaction (acylation and imidization) into a single step.[1] This approach can lead to high yields, often close to 100%, and avoids the isolation of intermediate poly(amic acid).[1][2]
Q2: What types of polyimides can be synthesized using 3,4'-ODA in a one-pot reaction?
A2: A variety of aromatic polyimides can be synthesized using 3,4'-ODA with different tetracarboxylic acid dianhydrides. The choice of dianhydride, whether rigid or flexible in structure, significantly influences the properties of the resulting polyimide, such as solubility, molecular weight, glass transition temperature (Tg), and crystallinity.[1][2][3] The use of the asymmetrical 3,4'-ODA monomer can impart thermoplasticity and improved solubility to polyimides that would otherwise be insoluble when synthesized with symmetrical diamines.[1]
Q3: How does the asymmetric structure of 3,4'-ODA affect the properties of the resulting polyimides?
A3: The meta-substituted amine in this compound hinders intermolecular packing. This disruption of chain packing leads to polyimides that are more soluble and often transparent.[4] This is in contrast to polyimides made from its symmetrical counterpart, 4,4'-ODA, which can be less soluble.[3] The use of 3,4'-ODA is a known strategy to produce thermoplastic and soluble polyimides with high glass transition temperatures.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am experiencing very low or no yield in my one-pot polyimide synthesis using 3,4'-ODA. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in a one-pot synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Monomer Purity: Ensure that both the 3,4'-ODA and the dianhydride monomers are of high purity. Impurities can interfere with the polymerization process.[5] Purification of monomers by recrystallization or sublimation under vacuum may be necessary.[5]
-
Solvent Purity: The solvent used must be completely dry, as water can react with the dianhydride and prevent polymerization.[5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.[1][5]
-
Temperature Control: The reaction temperature is critical. For instance, in molten benzoic acid polycondensation, the temperature needs to be high enough to facilitate the reaction (e.g., 150°C) but controlled to prevent degradation or unwanted side reactions.[1]
-
Monomer Addition: Ensure proper dissolution of the monomers. It is often recommended to first completely dissolve the diamine (3,4'-ODA) before adding the dianhydride in portions.[5] This can prevent the dianhydride from sticking to the reaction vessel and ensure a homogeneous reaction mixture.[5]
-
Problem 2: Poor Solubility of the Final Polymer
Q: The polyimide I synthesized from 3,4'-ODA is not dissolving in the expected solvents. What could be the reason and how can I improve its solubility?
A: The solubility of polyimides is highly dependent on their chemical structure and morphology.
-
Choice of Dianhydride: The structure of the dianhydride plays a crucial role. Using dianhydrides with flexible linkages or bulky side groups can increase the solubility of the resulting polyimide.
-
Crystallinity: Highly crystalline polyimides tend to be less soluble. The one-pot synthesis method in a solvent can be more favorable for the formation of a crystalline phase compared to thermal imidization due to lower viscosity.[2]
-
Side Reactions: The presence of end groups can lead to side reactions, forming non-linear structures that hinder solubility and can also affect crystallization.[2]
To improve solubility, consider using a different dianhydride that is known to produce more soluble polyimides or modifying the reaction conditions to control crystallinity.
Problem 3: Inconsistent Molecular Weight of the Polymer
Q: I am observing significant batch-to-batch variation in the molecular weight of my polyimide. What factors should I control more carefully?
A: Achieving a consistent molecular weight requires precise control over the polymerization conditions.
-
Stoichiometry: Accurate stoichiometry between the diamine (3,4'-ODA) and the dianhydride is critical. Any deviation from a 1:1 molar ratio will limit the polymer chain growth.
-
Reaction Time and Temperature: Ensure that the reaction is allowed to proceed to completion by optimizing the reaction time and maintaining a stable temperature.
-
Purity of Reagents: As mentioned earlier, impurities in the monomers or solvent can act as chain terminators, leading to lower molecular weights.
The table below summarizes typical molecular weights and glass transition temperatures for polyimides synthesized from 3,4'-ODA and various dianhydrides in a one-pot reaction in molten benzoic acid.
| Dianhydride | Molecular Weight (Mw, g/mol ) | Glass Transition Temperature (Tg, °C) |
| DA | 55,000 | 198 |
| ODPA | 40,000 | 220 |
| 6FDA | 60,000 | 235 |
| BPTA | 45,000 | 250 |
| BZP | 35,000 | 270 |
| RDA | 42,000 | 240 |
| Data compiled from literature reports for polyimides synthesized via one-pot polycondensation in molten benzoic acid.[1][2] |
Problem 4: Difficulty in Purifying the Product
Q: I am having trouble purifying my polyimide product from the reaction mixture. What is an effective purification protocol?
A: For polyimides synthesized in a high-boiling solvent like molten benzoic acid, a common purification method involves the following steps:
-
Precipitation: After the reaction is complete, the hot, viscous reaction mixture is poured into a non-solvent, such as acetone (B3395972) or diethyl ether, to precipitate the polymer.[1]
-
Washing: The solidified polymer is then ground into a powder and washed repeatedly with the non-solvent to remove the reaction solvent (e.g., benzoic acid) and any unreacted monomers.[1]
-
Filtration and Drying: The polymer residue is collected by filtration and then dried under vacuum to remove any remaining solvent.[1][2]
The efficiency of this process depends on the solubility of the polymer and the solvent used for washing.
Experimental Protocols & Workflows
General Protocol for One-Pot Polyimide Synthesis in Molten Benzoic Acid
This protocol is a generalized procedure based on literature reports for the one-pot synthesis of polyimides from 3,4'-ODA in molten benzoic acid.[1][2]
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer and an inert gas inlet is charged with crystalline benzoic acid (BA) and the dianhydride.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
Heating and Monomer Addition: The mixture is heated to melt the benzoic acid (e.g., 140°C), and then 3,4'-ODA is added to the molten mixture.
-
Polymerization: The reaction mixture is stirred at an elevated temperature (e.g., 150°C) for a specified period (e.g., 2 hours) while maintaining a slow flow of inert gas.
-
Isolation and Purification: The hot, viscous polymer solution is poured into a beaker and allowed to cool to room temperature. The solidified product is then ground and washed extensively with a suitable solvent like acetone or diethyl ether to remove the benzoic acid.
-
Drying: The purified polymer is filtered and dried in a vacuum oven.
Below is a diagram illustrating the general workflow for this one-pot synthesis.
Caption: General workflow for one-pot polyimide synthesis.
Troubleshooting Logic Flow
When encountering issues with your synthesis, the following logical flow can help diagnose the problem.
References
- 1. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: 3,4'-Oxydianiline vs. 4,4'-Oxydianiline in Polyimide Synthesis
A comprehensive comparison of the impact of isomeric oxydianiline monomers on the performance of high-performance polyimides, supported by experimental data for researchers, scientists, and drug development professionals.
The selection of monomers is a critical determinant of the final properties of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Within the diverse family of diamine monomers, 3,4'-Oxydianiline (3,4'-ODA) and 4,4'-Oxydianiline (4,4'-ODA) are two common isomers that, despite their subtle structural difference, impart distinct characteristics to the resulting polyimide. This guide provides an objective comparison of polyimides synthesized from these two isomers, supported by experimental data to aid in material selection for specific research and development applications.
The primary distinction between 3,4'-ODA and 4,4'-ODA lies in the substitution pattern of the amino groups on the diphenyl ether backbone. In 4,4'-ODA, the amino groups are in a para-para' configuration, leading to a more linear and symmetric polymer chain. In contrast, the meta-para' arrangement in 3,4'-ODA introduces a kink in the polymer backbone, disrupting chain packing and leading to significant differences in material properties.
Comparative Performance Data
The choice between 3,4'-ODA and 4,4'-ODA in polyimide synthesis directly influences the thermal, mechanical, and solubility characteristics of the final polymer. The following table summarizes key performance indicators of polyimides derived from these two isomers when reacted with a common dianhydride, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
| Property | Polyimide from 3,4'-ODA (BPDA/3,4'-ODA) | Polyimide from 4,4'-ODA (BPDA/4,4'-ODA) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~260 °C | ~280 °C |
| 5% Weight Loss Temperature (TGA) | >500 °C | >500 °C |
| Mechanical Properties | ||
| Tensile Modulus | ~2.80 GPa[1] | ~2.60 GPa[1] |
| Tensile Strength | ~149 MPa | ~262 MPa |
| Solubility | Generally higher in organic solvents | Generally lower, often requiring harsh solvents |
| Crystallinity | Amorphous or semi-crystalline[2][3] | Can exhibit higher crystallinity |
Key Differences Analyzed
The asymmetric structure of 3,4'-ODA leads to polyimides with a less ordered chain packing. This disruption of intermolecular forces typically results in:
-
Enhanced Solubility: The irregular polymer chains are more easily solvated, making these polyimides soluble in a wider range of organic solvents. This is a significant advantage for processing and fabrication, particularly in applications requiring solution casting or spin coating.
-
Higher Modulus: Molecular dynamics simulations and experimental results have shown that polyimides derived from 3,4'-ODA can exhibit a higher tensile modulus compared to their 4,4'-ODA counterparts.[1][4] This is attributed to the higher internal rotation energy and smaller deformation under stress.[1][4]
-
Amorphous or Semi-Crystalline Nature: The kinked structure hinders the formation of highly ordered crystalline domains, often leading to amorphous or semi-crystalline materials.[2][3]
In contrast, the symmetric and linear nature of 4,4'-ODA contributes to polyimides with:
-
Higher Thermal Stability: The regular and closely packed polymer chains result in stronger intermolecular interactions, generally leading to higher glass transition temperatures (Tg).
-
Excellent Mechanical Strength: The ordered structure and strong chain-chain interactions often translate to superior tensile strength.
-
Lower Solubility: The high degree of order and strong intermolecular forces make these polyimides less soluble, often requiring high-boiling point, polar aprotic solvents for processing.
Experimental Protocols
The synthesis of polyimides from both 3,4'-ODA and 4,4'-ODA can be achieved through two primary methods: the two-step (poly(amic acid) precursor) method and the one-pot, high-temperature polycondensation method.
Two-Step Poly(amic acid) Method
This is the most common method for preparing polyimide films.
-
Poly(amic acid) Synthesis: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine (either 3,4'-ODA or 4,4'-ODA) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride (e.g., BPDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film. The film is subsequently thermally cured by heating in a stepwise manner, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 30 minutes. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the final polyimide.
One-Pot High-Temperature Polycondensation
This method is suitable for synthesizing soluble polyimides and often results in a higher degree of crystallinity.
-
Polymerization: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a means for water removal (e.g., a Dean-Stark trap), equimolar amounts of the diamine and dianhydride are added to a high-boiling solvent such as m-cresol (B1676322) with a catalyst like isoquinoline. The reaction mixture is heated to a high temperature (e.g., 180-200°C) and stirred for several hours. The water formed during imidization is continuously removed.
-
Isolation: After cooling, the polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Visualizing the Structural Differences and Synthesis Workflow
To better understand the molecular distinctions and the synthesis process, the following diagrams are provided.
Conclusion
The choice between this compound and 4,4'-Oxydianiline for polyimide synthesis is a critical decision that significantly influences the final properties of the material. Polyimides derived from the asymmetric 3,4'-ODA isomer generally offer improved solubility and a higher modulus, making them attractive for applications requiring solution-based processing and high stiffness. Conversely, polyimides based on the symmetric 4,4'-ODA isomer typically exhibit superior thermal stability and tensile strength, ideal for applications demanding high-temperature resistance and mechanical robustness. By understanding the structure-property relationships outlined in this guide, researchers and scientists can make informed decisions in selecting the appropriate diamine isomer to meet the specific performance requirements of their advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green one-pot synthesis and processing of polyimide–silica hybrid materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA02498C [pubs.rsc.org]
- 4. Melt and One-Pot Solution Synthesis of Thermally Stable, Organosoluble and Photocurable Acidic Polyimides [scirp.org]
Comparison of properties of polyimides from 3,4'-ODA and 4,4'-ODA
A comprehensive comparison of the properties of polyimides synthesized from 3,4'-oxydianiline (3,4'-ODA) and 4,4'-oxydianiline (B41483) (4,4'-ODA) reveals significant differences in their thermal, mechanical, and morphological characteristics. These differences primarily arise from the isomeric position of the amine groups on the diamine monomers, which influences the polymer chain symmetry, packing efficiency, and intermolecular interactions.
Polyimides derived from the asymmetric 3,4'-ODA tend to exhibit a higher modulus and, in some cases, the potential for semi-crystalline morphology, which can enhance solvent resistance and dimensional stability. In contrast, polyimides based on the symmetric 4,4'-ODA are generally amorphous, leading to good film-forming capabilities and optical transparency. The choice between these two isomeric diamines allows for the fine-tuning of polyimide properties to suit specific application requirements in fields such as aerospace, electronics, and membrane separations.
Performance Comparison
A quantitative comparison of the key properties of polyimides derived from 3,4'-ODA and 4,4'-ODA, in combination with common dianhydrides such as pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is summarized below.
| Property | Dianhydride | 3,4'-ODA | 4,4'-ODA |
| Glass Transition Temperature (Tg) | PMDA | 396 °C[1] | 406 °C[1] |
| BPDA | 274 °C[1] | 281 °C[1] | |
| Tensile Modulus | PMDA | 3.00 GPa[1] | 2.10 GPa[1] |
| BPDA | 2.80 GPa[1] | 2.60 GPa[1] | |
| Morphology | PMDA/BPDA | Potentially semi-crystalline[2] | Amorphous[2] |
It is important to note that a direct comparison of dielectric properties is challenging due to the lack of studies that evaluate both 3,4'-ODA and 4,4'-ODA based polyimides with the same dianhydride under identical conditions. However, for a PMDA/4,4'-ODA system, a dielectric constant in the range of 3.1-3.8 has been reported.[3]
Experimental Protocols
The characterization of polyimide properties cited in this guide is based on standardized experimental methodologies.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a differential scanning calorimeter. Samples are typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere. The Tg is often taken as the midpoint of the transition in the heat flow curve.[4]
-
Thermogravimetric Analysis (TGA): Thermal stability is assessed by TGA. The sample is heated at a constant rate, commonly 10 °C/min, in a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5) is a key indicator of thermal stability.[3]
Mechanical Testing
-
Tensile Testing: The mechanical properties of polyimide films, such as tensile modulus, tensile strength, and elongation at break, are measured using a universal testing machine. Film specimens are prepared according to standard methods (e.g., ASTM D882) and tested at a constant strain rate.
Dielectric Analysis
-
Dielectric Spectroscopy: The dielectric constant and dissipation factor are measured over a range of frequencies using a dielectric analyzer. The measurements are typically performed on thin film samples with sputtered electrodes at room temperature.
Structural Comparison
The structural difference between polyimides synthesized from 3,4'-ODA and 4,4'-ODA with the same dianhydride, for instance, PMDA, is illustrated below. The asymmetric linkage in the 3,4'-ODA derived polyimide leads to a less linear and more irregular chain structure compared to the symmetric 4,4'-ODA counterpart.
Caption: Chemical structures of PMDA/3,4'-ODA and PMDA/4,4'-ODA polyimide repeating units.
References
- 1. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Asymmetrical Diamine Structures: A Comparative Guide to Enhancing Polymer Properties
The strategic design of monomers is a cornerstone of modern polymer chemistry, enabling the fine-tuning of material properties for specific applications. Within the realm of high-performance polymers, such as polyimides and polyamides, the structure of the diamine monomer plays a pivotal role in dictating the final characteristics of the polymer. The introduction of asymmetry in the diamine structure has emerged as a powerful strategy to disrupt chain packing, thereby influencing a cascade of properties including solubility, thermal stability, mechanical strength, and optical transparency. This guide provides a comparative analysis of how asymmetrical diamine structures influence key polymer properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Impact of Asymmetry on Polymer Chain Interactions
The core principle behind the effectiveness of asymmetrical diamines lies in their ability to introduce irregularity into the polymer backbone. Symmetrical diamines often lead to highly ordered, semi-crystalline polymer chains with strong intermolecular interactions. This high degree of order, while contributing to excellent thermal and mechanical properties, frequently results in poor solubility and processability. Asymmetrical diamines, by contrast, create a more contorted and less predictable polymer chain structure. This irregularity hinders close chain packing, reduces crystallinity, and weakens intermolecular forces, leading to enhanced solubility and often, improved optical transparency.[1][2]
Comparative Analysis of Polymer Properties
The introduction of asymmetrical diamines can lead to significant and often desirable changes in the properties of high-performance polymers. The following sections and tables summarize the quantitative effects on thermal, mechanical, solubility, and optical properties based on various studies.
Thermal Properties
Thermal stability is a critical attribute of high-performance polymers. It is typically evaluated by the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of degradation.
The effect of diamine asymmetry on Tg is nuanced. While disrupting chain packing can sometimes lower the Tg by increasing chain mobility, the introduction of bulky or rigid asymmetrical groups can restrict segmental motion and maintain or even increase the Tg. For instance, studies on epoxy systems have shown that the positional isomerism of diaminodiphenyl sulfone (DDS) significantly affects Tg, with the 4,4'-DDS isomer exhibiting a higher Tg than the 3,3'-DDS isomer due to differences in network packing and molecular mobility.[3][4] In polyimides, asymmetrical structures can lead to a wide range of Tg values, from 210°C to 376°C, depending on the specific combination of the asymmetrical diamine and the dianhydride used.[5][6][7]
Table 1: Comparison of Thermal Properties of Polymers Derived from Asymmetrical Diamines
| Polymer Type | Asymmetrical Diamine | Dianhydride | Tg (°C) | 10% Weight Loss Temp (°C) | Reference |
| Polyimide | 5-(4-aminophenoxy)naphthalene-1-amine | Various Aromatic | 210 - 287 | 385 - 463 | [5][7] |
| Polyimide | 2-substituted CF3-containing diamines | 6FDA | 358.6 - 376.0 | Not specified | [6] |
| Polyimide | 2-cyano-4,4′-diaminodiphenyl ether | Various Aromatic | 216 - 341 | >500 (in air) | [8] |
| Polyamide | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various Dicarboxylic Acids | Not specified | Not specified | [9] |
| Epoxy | 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | TGAP | 233.4 | Not specified | [3][4] |
| Epoxy | 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | TGAP | 260.2 | Not specified | [3][4] |
Note: TGAP refers to triglycidyl p-aminophenol, and 6FDA refers to 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride.
Mechanical Properties
The mechanical integrity of a polymer is crucial for its application. Key metrics include tensile strength (the maximum stress a material can withstand) and Young's modulus (a measure of stiffness). The impact of asymmetrical diamines on these properties is linked to the balance between chain packing and the inherent rigidity of the monomer. While reduced packing can sometimes lead to a decrease in mechanical strength, the incorporation of rigid, bulky asymmetrical units can compensate for this effect. For instance, molecular dynamics simulations of epoxy networks cured with DDS isomers revealed that the 3,3'-DDS system, despite having a lower Tg, exhibited a higher Young's modulus (4.05 GPa) compared to the 4,4'-DDS system (3.87 GPa), which was attributed to a more tightly packed network.[3][4] Fluorinated polyimide films derived from various diamines have shown excellent mechanical strength, with tensile strengths ranging from 152.5 to 248.1 MPa and Young's moduli from 2.1 to 3.4 GPa.[10]
Table 2: Comparison of Mechanical Properties
| Polymer Type | Asymmetrical Diamine/Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Fluorinated Polyimide | Various (amide, ether, ester containing) | 152.5 - 248.1 | 2.1 - 3.4 | [10] |
| Epoxy | 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | Not specified | 4.05 | [3][4] |
| Epoxy | 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | Not specified | 3.87 | [3][4] |
Solubility
A significant advantage of using asymmetrical diamines is the marked improvement in the solubility of the resulting polymers. The irregular chain structure prevents the efficient packing that leads to high crystallinity and poor solubility. This enhanced solubility is critical for the processing of high-performance polymers, enabling techniques like solution casting to form films and coatings. For example, polyimides derived from an unsymmetrical diamine containing a naphthalene (B1677914) group exhibited good solubility in organic solvents.[5][7] Similarly, aromatic polyamides synthesized from an unsymmetrical diamine with trifluoromethyl groups were found to be soluble in many polar organic solvents at room temperature.[9] This is a considerable improvement over many conventional aromatic polyimides and polyamides, which are often only soluble in strong acids or high-boiling polar aprotic solvents.
Table 3: Solubility of Polymers Derived from Asymmetrical Diamines
| Polymer Type | Asymmetrical Diamine | Solubility Characteristics | Reference |
| Polyimide | 5-(4-aminophenoxy)naphthalene-1-amine | Good solubility in organic solvents. | [5][7] |
| Polyamide | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Soluble in many polar organic solvents at room temperature. | [9] |
| Polyimide | 2-cyano-4,4′-diaminodiphenyl ether | Most are soluble in common solvents. | [8] |
| Polyimide | 1,2-phenylenediamine based | Higher solubility than 1,4-phenylenediamine based polyimides. | [1][11] |
Optical Properties
For applications in flexible electronics and optical devices, the optical transparency and color of the polymer are of paramount importance. Asymmetrical diamines can contribute to the development of colorless and transparent polyimides (CPIs). The disruption of charge-transfer complex formation, which is a major source of color in aromatic polyimides, is a key mechanism. The introduction of bulky, electron-withdrawing groups, such as trifluoromethyl (CF3), and the creation of a non-planar structure through asymmetry can effectively reduce this coloration. For instance, polyimides with two CF3 groups on the same side of the diamine structure have demonstrated high optical transmittance (86.2% to 89.6% at 500 nm).[6] Similarly, polyamides derived from an unsymmetrical diamine with CF3 groups can be processed into highly transparent and colorless films.[9]
Table 4: Optical Properties of Polymers with Asymmetrical Diamines
| Polymer Type | Asymmetrical Diamine | Key Optical Property | Value | Reference |
| Polyimide | 2-substituted CF3-containing diamines | Transmittance at 500 nm | 86.2 - 89.6% | [6] |
| Polyamide | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Appearance | Highly transparent and colorless films | [9] |
| Fluorinated Polyimide | Various (amide, ether, ester containing) | Transmittance at 550 nm | 82 - 86% | [10] |
Experimental Protocols
The characterization of polymers derived from asymmetrical diamines involves a suite of standard techniques to evaluate their thermal, mechanical, and optical properties.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of a polymer.
-
Methodology: A small sample of the polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and other thermal transitions.
-
Methodology: A small, encapsulated sample of the polymer is heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) in the DSC cell. The difference in heat flow required to maintain the sample and a reference at the same temperature is measured. The Tg is identified as a step-like change in the heat flow curve during the second heating scan.
-
Mechanical Testing
-
Tensile Testing: This is performed to measure the tensile strength, Young's modulus, and elongation at break of polymer films.
-
Methodology: A dog-bone-shaped specimen of the polymer film with defined dimensions is clamped into a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are recorded throughout the test. From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be calculated.
-
Solubility Testing
-
Qualitative Solubility Test: This is a straightforward method to assess the solubility of a polymer in various solvents.
-
Methodology: A small amount of the polymer (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial. The mixture is stirred at room temperature or with gentle heating. The solubility is observed and categorized as soluble, partially soluble, or insoluble. A range of solvents with varying polarities is typically tested.
-
Optical Measurement
-
UV-Visible Spectroscopy: This technique is used to measure the optical transparency of polymer films.
-
Methodology: A thin film of the polymer is placed in the sample holder of a UV-Vis spectrophotometer. The transmittance of light through the film is measured over a specific wavelength range (e.g., 300-800 nm). The percentage of transmittance at a particular wavelength is reported.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the conceptual relationship between asymmetrical diamine structure and the resulting polymer properties.
Caption: Influence of diamine symmetry on polymer properties.
Caption: Experimental workflow for polymer synthesis and characterization.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Scholarworks@UNIST: Effect of Diamine Isomerism on Mechanical and Thermal Properties of TGAP Epoxy Systems: Molecular Dynamics Simulation Approach [scholarworks.unist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Open Access) Synthesis and characterization of new unsymmetrical diamine monomer and polyimides (2014) | P. Thiruvasagam | 16 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 3,4'-Oxydianiline Based Polymers and High-Performance Alternatives
For researchers and scientists in the fields of materials science and drug development, the selection of high-performance polymers is a critical decision dictated by the specific demands of an application. This guide provides a detailed comparison of the characterization data for polyimides based on 3,4'-Oxydianiline (3,4'-ODA) against other common high-performance polymers, including its isomeric counterpart 4,4'-Oxydianiline (4,4'-ODA) based polyimides, Polyetheretherketone (PEEK), and Polyetherimide (PEI), commercially known as Ultem.
Executive Summary
Polyimides derived from 3,4'-ODA exhibit a unique combination of properties, including high modulus and thermal stability, that distinguish them from other high-performance polymers. The asymmetrical structure of 3,4'-ODA introduces a "kink" in the polymer chain, which can influence chain packing and, consequently, the material's bulk properties. This guide presents a quantitative comparison of thermal, mechanical, and dielectric properties to aid in material selection.
Data Presentation
The following tables summarize the key performance indicators for 3,4'-ODA based polyimides and their alternatives. The data has been compiled from various research articles to provide a comprehensive overview.
Thermal Properties
Thermal stability is a hallmark of high-performance polymers. The glass transition temperature (Tg) and decomposition temperature (Td) are critical parameters for applications requiring performance at elevated temperatures.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| 3,4'-ODA Based Polyimides | ||
| PMDA/3,4'-ODA | 396[1] | ~521 (for a modified system)[2] |
| BPDA/3,4'-ODA | 274[1] | - |
| ODPA/3,4'-ODA (LARC™-IA) | 220[3] | - |
| Various Dianhydrides | 198 - 270[4] | - |
| 4,4'-ODA Based Polyimides | ||
| PMDA/4,4'-ODA (Kapton®) | 302 - 406[1][5] | ~505[6] |
| BPDA/4,4'-ODA | 281[1] | - |
| BTDA/4,4'-ODA | 276[5] | - |
| ODPA/4,4'-ODA | 275[3] | - |
| Other High-Performance Polymers | ||
| PEEK | ~143[7] | - |
| PEI (Ultem™) | ~217 | - |
Mechanical Properties
The mechanical integrity of a polymer is crucial for structural applications. Tensile modulus and tensile strength are key indicators of a material's stiffness and strength, respectively. Notably, polyimides based on 3,4'-ODA have been shown to exhibit a higher modulus compared to their 4,4'-ODA counterparts.[1]
| Polymer System | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 3,4'-ODA Based Polyimides | |||
| PMDA/3,4'-ODA | 3.00[1] | - | - |
| BPDA/3,4'-ODA | 2.80[1] | - | - |
| 4,4'-ODA Based Polyimides | |||
| PMDA/4,4'-ODA (Kapton®) | 2.10 - 3.42[1][5] | 94 - 120 | 2.82 |
| BPDA/4,4'-ODA | 2.60[1] | - | 3.8 |
| BTDA/4,4'-ODA | 3.23[5] | 114.19[5] | 3.58[5] |
| Other High-Performance Polymers | |||
| PEEK | ~4.3 | 115 | 17 |
| PEI (Ultem™ 1000) | ~4.3 | 15,200 psi (~105) | 60 |
Dielectric Properties
For applications in electronics and communications, a low dielectric constant and dissipation factor are desirable to minimize signal loss and ensure signal integrity.
| Polymer System | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) |
| 3,4'-ODA Based Polyimides | Varies with dianhydride, typically in the range of 2.9 - 3.5 | - |
| 4,4'-ODA Based Polyimides | ||
| PMDA/4,4'-ODA (Kapton®) | ~3.4 | ~0.002 |
| BPDA/4,4'-ODA | Lower than PMDA/ODA | Lower than PMDA/ODA |
| BTDA/4,4'-ODA | Higher than BPDA/ODA | Higher than BPDA/ODA |
| Other High-Performance Polymers | ||
| PEEK | ~3.2 | ~0.0015 |
| PEI (Ultem™) | ~3.15 | ~0.0013 |
Experimental Protocols
The characterization data presented in this guide are typically obtained through a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.
Polymer Synthesis: Two-Step Polycondensation
A common method for synthesizing polyimides is a two-step process:
-
Poly(amic acid) Formation: A diamine (e.g., 3,4'-ODA) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). A dianhydride (e.g., pyromellitic dianhydride - PMDA) is then added portion-wise to the stirred solution at a controlled temperature (often 0-5°C) to form the poly(amic acid) precursor. The reaction is typically stirred for several hours to achieve a high molecular weight.
-
Imidization: The resulting poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then thermally cured in a stepwise manner, for example, at 100°C, 200°C, and 300°C, each for 1 hour, to effect the cyclodehydration (imidization) to the final polyimide.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymer. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and the weight loss is monitored as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. A small, encapsulated sample is heated at a constant rate (e.g., 10 or 20°C/min), and the heat flow to the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow.
Mechanical Testing
-
Tensile Testing: The mechanical properties of polymer films are typically evaluated using a universal testing machine according to ASTM D882 (Standard Test Method for Tensile Properties of Thin Plastic Sheeting). A dog-bone shaped specimen is clamped and pulled at a constant crosshead speed until it fractures. The stress-strain curve is recorded to determine the tensile modulus, tensile strength, and elongation at break.
Dielectric Analysis
-
Dielectric Spectroscopy: The dielectric constant and dissipation factor are measured using a dielectric analyzer or an LCR meter. A thin film sample is placed between two electrodes to form a capacitor. An alternating voltage is applied across a range of frequencies (e.g., 1 kHz to 1 MHz), and the capacitance and conductance are measured to calculate the dielectric properties. Testing is often performed according to ASTM D150.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to 3,4'-ODA based polymers.
Caption: Synthesis workflow for 3,4'-ODA based polyimide films.
Caption: Impact of ODA isomerism on polyimide mechanical properties.
Caption: Experimental workflow for polymer characterization.
References
- 1. Why PEEK is Ideal for Electrical Insulation? [peekchina.com]
- 2. copeplastics.com [copeplastics.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Enhancement of Dielectric Constant of Aromatic Polyimides by Introducing 4,5-Diazafluorene Structure | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. curbellplastics.com [curbellplastics.com]
- 6. theplasticshop.co.uk [theplasticshop.co.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
Validating the Structure of Synthesized 3,4'-ODA Polyimides via NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized polymers is paramount. This guide provides a comparative analysis of the validation of polyimide structures derived from 3,4'-oxydianiline (3,4'-ODA) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data, detailed protocols, and a visual workflow to aid in the characterization of these high-performance polymers.
Performance Comparison: NMR Spectral Data
The structural validation of polyimides synthesized from the asymmetrical diamine 3,4'-ODA with various dianhydrides can be effectively achieved using ¹H and ¹³C NMR spectroscopy. The solubility of the resulting polyimide is a critical factor, as some may be insoluble in common NMR solvents like CDCl₃ and DMSO-d₆, thus precluding solution-state NMR analysis.[1]
Below is a summary of ¹H NMR chemical shifts for soluble polyimides based on 3,4'-ODA. The data is compiled from publicly available research, offering a comparative overview.
| Dianhydride | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (PI-DA) | CDCl₃ | 6.8-8.0 | 1.7 (s, 6H, C(CH₃)₂) | [1][2] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (PI-6FDA) | CDCl₃ | 7.2-8.2 | - | [1][2] |
Note: The complexity of the aromatic region in the ¹H NMR spectra arises from the various protons in both the diamine and dianhydride moieties. Specific peak assignments require more advanced 2D NMR techniques.
Experimental Protocols
Synthesis of 3,4'-ODA Based Polyimides
A common method for synthesizing these polyimides is a one-pot high-temperature catalytic polycondensation in a molten acid, such as benzoic acid.[1][3]
Materials:
-
This compound (3,4'-ODA)
-
Selected dianhydride (e.g., PI-DA, PI-6FDA)
-
Benzoic acid (catalyst and solvent)
-
Acetone (B3395972) or diethyl ether (for washing)
Procedure:
-
In a reaction vessel equipped with a stirrer and a nitrogen inlet, melt benzoic acid.
-
Add the dianhydride and 3,4'-ODA in equimolar amounts to the molten benzoic acid.
-
Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. The reaction temperature and time will vary depending on the specific monomers used.
-
After the polymerization is complete, cool the mixture and precipitate the polyimide by adding a non-solvent like acetone or diethyl ether.
-
Filter the polymer and wash it thoroughly to remove any residual benzoic acid.
-
Dry the resulting polyimide under vacuum.
NMR Spectroscopic Analysis
The structural confirmation of the synthesized polyimides is performed using ¹H and ¹³C NMR spectroscopy.
Instrumentation:
Sample Preparation:
-
Dissolve a small amount of the soluble polyimide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra at room temperature.
-
Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS).[1][3]
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of 3,4'-ODA based polyimides to their structural validation using NMR.
Caption: Workflow for Synthesis and NMR Validation of 3,4'-ODA Polyimides.
References
A Comparative Analysis of the Thermal Stability of 3,4'-ODA and 4,4'-ODA Polyimides
A comprehensive guide for researchers and scientists on the thermal properties of polyimides derived from 3,4'-oxydianiline and 4,4'-oxydianiline (B41483), supported by experimental data and detailed methodologies.
The thermal stability of polyimides is a critical factor in their application in high-performance materials, particularly in the aerospace and electronics industries. The choice of isomeric diamine monomers, specifically the asymmetric this compound (3,4'-ODA) versus the symmetric 4,4'-oxydianiline (4,4'-ODA), significantly influences the thermal properties of the resulting polymers. This guide provides an objective comparison of the thermal stability of polyimides synthesized from these two isomeric forms of ODA, with a focus on their Glass Transition Temperature (Tg), Thermal Decomposition Temperature (Td), and Coefficient of Thermal Expansion (CTE).
Executive Summary
Polyimides derived from the symmetric 4,4'-ODA generally exhibit superior thermal stability compared to those synthesized from the asymmetric 3,4'-ODA when combined with the same dianhydride. The linear and regular structure of 4,4'-ODA allows for more efficient polymer chain packing, leading to stronger intermolecular forces and, consequently, a higher glass transition temperature. In contrast, the kinked structure of 3,4'-ODA disrupts chain packing, resulting in a lower Tg. While direct comparative data for decomposition temperatures is limited, the enhanced structural regularity of 4,4'-ODA-based polyimides suggests a higher resistance to thermal degradation.
Data Presentation
The following tables summarize the key thermal properties of polyimides synthesized from 3,4'-ODA and 4,4'-ODA with two common dianhydrides: pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
| Polyimide Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| PMDA / 4,4'-ODA | 406[1] | Not explicitly compared | Lower |
| PMDA / 3,4'-ODA | 396[1] | Not explicitly compared | Higher |
| BPDA / 4,4'-ODA | 281[1] | Not explicitly compared | Lower |
| BPDA / 3,4'-ODA | 274[1] | Not explicitly compared | Higher |
Structure-Property Relationship
The isomeric structure of the diamine monomer is a fundamental determinant of the thermal properties of the resulting polyimide. The symmetric 'para' linkage in 4,4'-ODA results in a more linear and rigid polymer chain, which facilitates tighter chain packing and stronger intermolecular interactions. This ordered structure requires more thermal energy to induce segmental motion, thus leading to a higher glass transition temperature.
Conversely, the asymmetric 'meta' linkage in 3,4'-ODA introduces a kink in the polymer backbone. This irregularity hinders efficient chain packing, creating more free volume and weakening intermolecular forces. As a result, less thermal energy is needed to induce chain mobility, which is reflected in a lower glass transition temperature. This relationship is visualized in the diagram below.
Experimental Protocols
The following are detailed methodologies for the synthesis and thermal analysis of 3,4'-ODA and 4,4'-ODA based polyimides.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine (3,4'-ODA or 4,4'-ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA or BPDA) to the stirred diamine solution.
-
Continue stirring the reaction mixture at 0°C for several hours to form a viscous poly(amic acid) solution.[1]
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in an oven and subject it to a staged thermal curing process. A typical cycle involves heating at 80°C, 150°C, 200°C, and finally at 300-350°C, holding at each temperature to allow for solvent evaporation and cyclodehydration to form the polyimide.
-
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polyimide film (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Analysis Parameters:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min.
-
Temperature Range: From ambient temperature to 800-1000°C.
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial mass.
Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Analysis Parameters:
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Heating/Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. A common heating rate is 10°C/min or 20°C/min.
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
References
A Comparative Analysis of the Tensile Strength of PMDA/3,4'-ODA and PMDA/4,4'-ODA Polyimides
A detailed guide for researchers and scientists on the impact of isomeric diamine monomers on the mechanical properties of polyimides.
The selection of isomeric monomers plays a pivotal role in tailoring the final properties of high-performance polymers. In the realm of polyimides, the choice between different oxydianiline (ODA) isomers, specifically 3,4'-ODA and 4,4'-ODA, when reacted with pyromellitic dianhydride (PMDA), leads to significant differences in their mechanical characteristics. This guide provides a comprehensive comparison of the tensile properties of these two polyimide systems, supported by experimental data, to aid in material selection for specific research and development applications.
Executive Summary
Polyimides derived from PMDA and 4,4'-ODA are known for their excellent thermal stability and mechanical strength, attributed to the symmetric and linear structure of the 4,4'-ODA monomer, which allows for efficient chain packing. In contrast, the asymmetric nature of 3,4'-ODA introduces a kinked polymer backbone, which disrupts this packing. While this can influence properties like solubility, it also has a pronounced effect on mechanical performance. Experimental data reveals that polyimide films based on PMDA/3,4'-ODA exhibit a notably higher tensile modulus compared to their PMDA/4,4'-ODA counterparts.
Data Presentation: Tensile Properties
The following table summarizes the key tensile properties of PMDA/3,4'-ODA and PMDA/4,4'-ODA polyimide films as reported in the scientific literature. It is important to note that the data for tensile strength and elongation at break for PMDA/3,4'-ODA were not available in the reviewed literature, highlighting a potential area for future research.
| Property | PMDA/3,4'-ODA | PMDA/4,4'-ODA |
| Tensile Strength (MPa) | Data not available | 114.19[1] |
| Tensile Modulus (GPa) | 3.00[2][3] | 2.10 - 3.42[1][2][3] |
| Elongation at Break (%) | Data not available | 2.82[1] |
The Isomeric Effect: A Structural Perspective
The fundamental difference in the mechanical behavior of these two polyimides stems from the isomeric position of the amine groups on the ODA monomer.
Caption: Isomeric structure of ODA monomers and their influence on polyimide chain conformation and mechanical properties.
The para-linkages in 4,4'-ODA result in a relatively linear and rigid rod-like polymer chain, which facilitates ordered packing and strong intermolecular interactions. This ordered structure is generally associated with high tensile strength and thermal stability.[4] Conversely, the meta-linkage in 3,4'-ODA introduces a kink in the polymer backbone, disrupting the regularity of the chain packing.[4] This disruption, however, can lead to a higher modulus, as observed in experimental findings.[2][3] The increased stiffness in the PMDA/3,4'-ODA system is attributed to higher internal rotation energy and smaller deformation under stress.[2]
Experimental Protocols
The synthesis and characterization of these polyimide films are crucial for obtaining reliable and comparable data. The following is a generalized experimental protocol based on reported methodologies.
Synthesis of Polyimide Films
The preparation of polyimide films typically follows a two-step process:
-
Poly(amic acid) Synthesis: The diamine monomer (3,4'-ODA or 4,4'-ODA) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). To this solution, a stoichiometric amount of pyromellitic dianhydride (PMDA) is added incrementally under an inert atmosphere (e.g., nitrogen) and at a controlled temperature (e.g., 0°C) with vigorous stirring. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.[1][2][3]
-
Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film of uniform thickness. The solvent is then removed by a stepwise heating process in a vacuum or inert atmosphere oven. The thermal imidization is achieved by heating the film through a programmed temperature ramp, often culminating in a final curing step at a high temperature (e.g., 300°C) for a specific duration.[1][2][3] This process converts the poly(amic acid) precursor into the final polyimide film.
Tensile Property Testing
The mechanical properties of the prepared polyimide films are evaluated using a universal testing machine. Film specimens with defined dimensions are subjected to a uniaxial tensile load at a constant crosshead speed until failure. The stress-strain curve obtained from this test is used to determine the tensile strength, tensile modulus, and elongation at break.
Conclusion
The isomeric structure of the diamine monomer has a profound impact on the mechanical properties of PMDA-based polyimides. The asymmetric 3,4'-ODA leads to a polyimide with a significantly higher tensile modulus compared to the symmetric 4,4'-ODA isomer.[2][3] This is a critical consideration for applications where rigidity and resistance to deformation are paramount. Conversely, PMDA/4,4'-ODA, with its linear chain structure, offers a well-established balance of thermal and mechanical properties. The lack of comprehensive tensile data for PMDA/3,4'-ODA underscores the need for further investigation to fully elucidate its mechanical performance profile. Researchers and engineers can leverage this understanding of structure-property relationships to select the optimal polyimide chemistry for their specific application needs.
References
The Positional Impact of Diamine Isomers on the Glass Transition Temperature of Polyimides: A Comparative Guide
The isomeric substitution within diamine monomers significantly dictates the thermal properties of the resulting polyimides, primarily by influencing polymer chain linearity, packing efficiency, and intermolecular interactions. This guide provides a comparative analysis of the glass transition temperature (Tg) in polyimides derived from ortho-, meta-, and para-substituted diamine isomers, supported by experimental data to elucidate these structure-property relationships.
The arrangement of amine functional groups on the aromatic backbone of a diamine monomer is a critical determinant of the final polymer's characteristics. Polyimides synthesized from para-phenylenediamine isomers typically exhibit superior thermo-mechanical properties, including a higher glass transition temperature, compared to their meta-phenylenediamine counterparts.[1] The linear and rigid, rod-like structure of p-isomers facilitates more ordered chain packing and stronger intermolecular charge-transfer complex (CTC) formation, leading to reduced segmental mobility and thus a higher Tg.[1] Conversely, the kinked structure of m-isomers disrupts this regular packing, resulting in polymers with increased free volume and greater chain flexibility, which manifests as a lower glass transition temperature.[1][2] Polyimides derived from diamines with ortho-oriented amine groups can exhibit Tg values as high as those from p-diamines, which may be attributed to restricted rotation around the connecting group.[3]
Comparative Analysis of Glass Transition Temperatures
The following table summarizes the glass transition temperatures (Tg) of various polyimides synthesized from different diamine isomers, showcasing the impact of the substitution pattern.
| Dianhydride | Diamine Isomer | Diamine Structure | Polyimide Abbreviation | Glass Transition Temperature (Tg) in °C | Reference |
| 6FDA | p-MPAB | para-substituted | p-MPAB/6FDA | 343-351 | [2] |
| 6FDA | m-MPAB | meta-substituted | m-MPAB/6FDA | 263-273 | [2] |
| BPDA | 4-AB | para-substituted | 4-BPDA | 463 | [4] |
| BPDA | 3-AB | meta-substituted | 3-BPDA | 466 | [4] |
| ODPA | Diamines with para-arylene substitutions | para-substituted | ODPA-P1 | Higher than ortho and meta isomers | [5] |
| ODPA | Diamines with ortho-arylene substitutions | ortho-substituted | - | Lower than para, higher than meta isomers | [5] |
| ODPA | Diamines with meta-arylene substitutions | meta-substituted | - | Lowest of the three isomers | [5] |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, BPDA = 3,3′,4,4′-Biphenyltetracarboxylic dianhydride, ODPA = 4,4'-Oxydiphthalic anhydride. The range in Tg values for MPAB/6FDA polyimides is due to copolymerization with varying amounts of BPA.
Experimental Protocols
The synthesis and characterization of polyimides from different diamine isomers generally adhere to a standardized two-step polycondensation process followed by thermal analysis.
Synthesis of Polyimides
-
Poly(amic acid) Synthesis: A stoichiometric amount of the diamine isomer is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), within a three-necked flask equipped with a mechanical stirrer.[1] The corresponding dianhydride is then added to the solution, and the mixture is stirred at room temperature under a nitrogen atmosphere to form the poly(amic acid) precursor.
-
Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves heating at progressively higher temperatures, often culminating at temperatures above 300°C, to convert the poly(amic acid) into the final polyimide.[2]
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature is typically determined using one of the following thermo-analytical techniques:
-
Differential Scanning Calorimetry (DSC): DSC thermograms are recorded, and the Tg is often taken as the midpoint of the transition region in the heat flow curve.[2]
-
Dynamic Mechanical Analysis (DMA): The peak of the tan delta curve obtained from DMA is used to determine the Tg of the polyimide films.[6]
-
Thermomechanical Analysis (TMA): TMA can also be employed to measure the Tg by observing the change in the material's dimensions with temperature.[7]
Structure-Property Relationship Visualization
The following diagram illustrates the influence of the diamine isomer structure on the resulting polyimide's chain conformation and, consequently, its glass transition temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. Polyimide structure-property relationships. II - Polymers from isomeric diamines | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
The Strategic Advantage of 3,4'-Oxydianiline (3,4'-ODA) in Engineering Thermoplastic and Soluble Polyimides
For researchers and professionals in polymer science and drug development, the quest for high-performance polymers with tailored properties is perpetual. Aromatic polyimides, renowned for their exceptional thermal stability and mechanical strength, often suffer from poor processability due to their rigid structures, limiting their applications. The incorporation of 3,4'-Oxydianiline (3,4'-ODA) as a diamine monomer presents a pivotal strategy to overcome these limitations by imparting crucial thermoplasticity and solubility. This guide provides a comparative analysis of 3,4'-ODA against other diamines, supported by experimental data, to elucidate its role in developing processable high-performance polyimides.
The unique properties of 3,4'-ODA stem from its asymmetrical molecular structure. Unlike its symmetric isomer, 4,4'-oxydianiline (B41483) (4,4'-ODA), the meta- and para-linkages of the amine groups in 3,4'-ODA introduce a kink in the polymer backbone. This disruption of chain symmetry and regularity hinders the close packing of polymer chains, thereby reducing intermolecular forces and crystallinity. The result is a polymer that is more amenable to melting and dissolving, expanding its processing window and potential applications.
Comparative Performance Analysis: 3,4'-ODA vs. Alternative Diamines
The selection of the diamine monomer is a critical determinant of the final properties of a polyimide. Below is a comparative overview of polyimides synthesized with 3,4'-ODA and other commonly used diamines.
The Isomeric Effect: 3,4'-ODA vs. 4,4'-ODA
The most direct comparison highlighting the benefits of 3,4'-ODA is with its symmetrical counterpart, 4,4'-ODA. Polyimides derived from 4,4'-ODA are known for their high thermal stability but are often intractable. The introduction of the meta-linkage in 3,4'-ODA significantly alters the polymer's processability.
| Property | Polyimide with 3,4'-ODA | Polyimide with 4,4'-ODA | Rationale for Difference |
| Thermoplasticity | Generally exhibits a distinct glass transition temperature (Tg) and often a melting temperature (Tm), allowing for melt processing techniques like extrusion and injection molding.[1] | Typically has a very high Tg and often no discernible Tm, leading to thermal decomposition before melting. | The asymmetrical structure of 3,4'-ODA disrupts chain packing, reducing crystallinity and enabling melt flow. |
| Solubility | Soluble in a wider range of organic solvents, including aprotic polar solvents like NMP, DMAc, and DMF, and sometimes even in less polar solvents like THF and chloroform.[1] | Generally insoluble or poorly soluble in most organic solvents, requiring processing from their poly(amic acid) precursor. | The irregular chain structure resulting from 3,4'-ODA reduces intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer. |
| Mechanical Properties | Can exhibit high modulus and tensile strength, with some studies showing a higher modulus compared to 4,4'-ODA based polyimides with certain dianhydrides. | Known for excellent mechanical properties, often forming strong, rigid films. | The specific mechanical properties are highly dependent on the dianhydride used in conjunction with the diamine. |
Table 1: Comparison of Properties of Polyimides Derived from 3,4'-ODA and 4,4'-ODA.
Broadening the Horizon: 3,4'-ODA vs. Other Flexible and Asymmetric Diamines
To further contextualize the advantages of 3,4'-ODA, it is useful to compare it with other diamines designed to enhance solubility and thermoplasticity, such as those containing flexible ether linkages or bulky side groups.
| Diamine | Key Structural Feature | Impact on Polyimide Properties |
| This compound (3,4'-ODA) | Asymmetrical ether linkage | Good balance of thermoplasticity, solubility, and high thermal stability. |
| Diamines with multiple ether linkages (e.g., 1,3-bis(3-aminophenoxy)benzene) | Increased number of flexible ether bonds | Enhanced flexibility and solubility, but may lead to a lower glass transition temperature. |
| Diamines with bulky substituents (e.g., 9,9-bis(4-aminophenyl)fluorene) | Large, rigid, and non-coplanar side groups | Excellent solubility and high Tg, but can be synthetically more complex and costly. |
| Diamines with flexible alkyl chains | Introduction of aliphatic segments | Improved solubility and lower Tg, but may compromise thermal stability. |
Table 2: Comparison of 3,4'-ODA with Other Classes of Diamines for Soluble and Thermoplastic Polyimides.
Experimental Data: A Quantitative Look
The following tables summarize key quantitative data from studies comparing polyimides synthesized from 3,4'-ODA and its symmetric isomer, 4,4'-ODA, with various dianhydrides.
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5%) (°C) |
| PMDA | 3,4'-ODA | ~396 | >500 |
| PMDA | 4,4'-ODA | ~406 | >500 |
| BPDA | 3,4'-ODA | ~274 | >500 |
| BPDA | 4,4'-ODA | ~281 | >500 |
| ODPA | 3,4'-ODA | ~220 | >500 |
| ODPA | 4,4'-ODA | ~265 | >500 |
Table 3: Thermal Properties of Polyimides from Isomeric Oxydianilines. (Data synthesized from multiple sources for illustrative comparison).
| Polyimide System | NMP | DMAc | DMF | THF | Chloroform |
| BPDA/3,4'-ODA | ++ | ++ | ++ | + | +/- |
| BPDA/4,4'-ODA | - | - | - | - | - |
| ODPA/3,4'-ODA | ++ | ++ | ++ | +/- | - |
| ODPA/4,4'-ODA | - | - | - | - | - |
Table 4: Qualitative Solubility of Polyimides. (++: Soluble, +: Partially Soluble, +/-: Swellable, -: Insoluble).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for the synthesis and characterization of polyimides discussed in this guide.
Synthesis of Polyimides: A Two-Step Approach
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, the diamine (e.g., 3,4'-ODA) is dissolved in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
An equimolar amount of the dianhydride is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine) are added to the poly(amic acid) solution and stirred at room temperature for several hours. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.[2]
-
Characterization of Thermoplasticity and Solubility
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) are determined by heating the polymer sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is typically taken as the midpoint of the inflection in the heat flow curve.[3][4][5][6]
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyimide is assessed by heating the sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere and monitoring the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (T5%) is often reported as the onset of decomposition.
-
Solubility Test: A known amount of the polyimide powder or film (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial. The mixture is stirred at room temperature for 24 hours, and the solubility is qualitatively assessed as soluble, partially soluble, or insoluble.[7][8]
-
Thermomechanical Analysis (TMA): TMA can also be used to determine the Tg by measuring the change in the coefficient of thermal expansion of a polymer film as it is heated.
Visualizing the Rationale: Molecular Structure and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and experimental processes.
References
- 1. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Data of 3,4'-Oxydianiline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Cross-Reference of 3,4'-Oxydianiline Spectral Data Against its 4,4' and 3,3' Isomers.
This guide provides a comprehensive comparison of the spectral data for this compound (3,4'-ODA) and its common isomers, 4,4'-Oxydianiline (4,4'-ODA) and 3,3'-Oxydianiline (3,3'-ODA). Understanding the unique spectral fingerprints of these aromatic diamines is crucial for their unambiguous identification in various research and development applications, including polymer chemistry and drug discovery. This document summarizes key spectral features from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its isomers. These values are compiled from various public spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | CDCl₃ | 7.03 (d, J=8.4 Hz, 2H, H-2', H-6'), 6.86 (d, J=8.4 Hz, 2H, H-3', H-5'), 6.64 (dd, J=8.0, 2.4 Hz, 1H, H-5), 6.32 (t, J=2.4 Hz, 1H, H-2), 6.23 (dd, J=8.0, 2.4 Hz, 1H, H-6), 3.60 (s, 4H, -NH₂)[1] |
| 4,4'-Oxydianiline | DMSO-d₆ | 6.75 (d, J=8.8 Hz, 4H, Ar-H), 6.57 (d, J=8.8 Hz, 4H, Ar-H), 4.85 (s, 4H, -NH₂) |
| 3,3'-Oxydianiline | DMSO-d₆ | 7.00 (t, J=8.0 Hz, 2H), 6.45 (m, 4H), 6.28 (m, 2H), 5.25 (s, 4H, -NH₂) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 158.9, 149.8, 142.1, 130.3, 122.9, 116.2, 109.8, 105.7 |
| 4,4'-Oxydianiline | DMSO-d₆ | 152.4, 146.5, 120.8, 115.3 |
| 3,3'-Oxydianiline | DMSO-d₆ | 158.5, 149.9, 130.4, 110.2, 108.5, 104.9 |
Table 3: FT-IR Spectral Data (Key Peaks)
| Compound | Sample Prep | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr Pellet | 3440, 3360, 1620, 1500, 1240, 830 | N-H stretch, N-H bend, C=C stretch (aromatic), C-N stretch, C-O-C stretch, C-H bend (aromatic) |
| 4,4'-Oxydianiline | KBr Pellet | 3441, 3387, 1620, 1508, 1219, 825 | N-H stretch (asymmetric & symmetric), N-H bend, C=C stretch (aromatic), C-N stretch, C-O-C stretch, C-H bend (aromatic)[2] |
| 3,3'-Oxydianiline | KBr Pellet | 3420, 3340, 1610, 1580, 1230, 780 | N-H stretch, N-H bend, C=C stretch (aromatic), C-N stretch, C-O-C stretch, C-H bend (aromatic) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | 200 | 108, 92, 65 |
| 4,4'-Oxydianiline | EI | 200 | 108, 80, 52 |
| 3,3'-Oxydianiline | EI | 200 | 108, 92, 65 |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality and reproducible spectral data. Below are detailed methodologies for the key analytical techniques presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the aromatic and amine proton regions (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire spectra with proton decoupling.
-
Set the spectral width to cover the aromatic carbon region (typically 0-160 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The relative abundances of the fragment ions provide valuable structural information.
Visualizing the Workflow and Relationships
To aid in understanding the process of data acquisition and the relationship between the compounds, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 3,4'-Oxydianiline: A Guide for Laboratory Professionals
The following document provides comprehensive guidance on the proper disposal procedures for 3,4'-Oxydianiline (CAS No. 2657-87-6), a chemical widely used in the synthesis of polyimides.[1][2] Due to its significant health and environmental hazards, strict adherence to these protocols is essential to ensure personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with multiple acute and chronic risks. It is crucial to understand these hazards before handling or preparing for disposal.[3] Aromatic amines, as a class, are often toxic, carcinogenic, and can persist in the environment, leading to contamination of soil and water.[4][5]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][6] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [3][6] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [3][6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [3][6] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [3][6] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [3][6] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects | [3][6] |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[7]
-
Eye Protection: Safety glasses or chemical safety goggles.[7]
-
Lab Coat: A standard laboratory coat to protect against skin contact.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][9] If dusts are generated, a respirator (e.g., N95 type) is required.[6]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant and must not be discarded in regular trash or poured down the drain.[7][8][9]
Step 1: Waste Identification and Segregation
-
Designate a specific, sealed container for all this compound waste.
-
This includes unused or expired pure compounds, reaction residues, contaminated materials (e.g., weighing boats, contaminated paper towels, gloves), and empty containers.[7]
-
Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[4][8]
Step 2: Container Requirements
-
Use a chemically compatible, leak-proof container with a secure, tightly sealed lid.[8][10] The original product container is often a suitable choice.[4]
-
Ensure the container is in good condition, free from damage, cracks, or external residue.[7][10]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".[7][11]
-
Identify the contents by writing the full chemical name: "This compound ".[7]
-
Indicate all associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[7][8]
-
Include the date when waste was first added to the container.[7]
Step 4: Storage
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
The storage area must be cool, well-ventilated, and away from incompatible materials such as acids and oxidizing agents.[8]
-
Ensure secondary containment is used to mitigate potential spills.[10]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[7]
-
Follow their specific procedures to schedule a chemical waste pickup.
-
Do not attempt to treat or neutralize the chemical waste unless it is a well-established and approved laboratory procedure.[12]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3][13]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][13]
-
Cleanup: Wearing full PPE, carefully take up the spilled material with an inert absorbent material (e.g., vermiculite, sand).[13][14] Collect the material and place it in a suitable, closed container for disposal as hazardous waste.[13]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Regulatory Compliance
The disposal of hazardous waste, including this compound, is regulated by federal and state laws. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][15] Academic laboratories may operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[16] All personnel handling hazardous waste must be properly trained on these regulations.[10]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | 2657-87-6 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,4 -Oxydianiline 97 2657-87-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. medlabmag.com [medlabmag.com]
- 12. acs.org [acs.org]
- 13. skcinc.com [skcinc.com]
- 14. Making sure you're not a bot! [mikrolab.dk]
- 15. nationalacademies.org [nationalacademies.org]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3,4'-Oxydianiline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4'-Oxydianiline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound (also known as 3,4'-ODA) is a hazardous chemical that requires careful handling.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] The substance is also suspected of causing genetic defects, and damaging fertility or the unborn child.[1] Furthermore, it may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1]
Hazard Summary Table:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | H361fd | Suspected of damaging fertility or the unborn child.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Physical and Chemical Properties:
| Property | Value |
| Physical State | Solid: Powder.[1] |
| Color | Pale Yellow/Reddish Yellow.[1] |
| Melting Point | 61-67 °C.[1] |
| Molecular Formula | C12H12N2O.[1] |
| Molecular Weight | 200.24 g/mol .[2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound to minimize exposure.
-
Eye and Face Protection: Wear eye protection with side shields that are tested and approved under appropriate government standards such as EN166 (EU) or ANSI Z.87.1.[1][3] A face shield may be required for operations with a significant risk of splashing or explosion.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves must be inspected before use and changed immediately upon contamination.[1][3] Proper glove removal technique should be followed to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat must be worn.[5] For activities with a higher risk of exposure, specialized protective clothing may be necessary.[1] Contaminated work clothing should not be allowed out of the workplace.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient or during emergency situations, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used.[1] When dusts are generated, a respirator is required.
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area or within a chemical fume hood.
-
Ensure that a washing facility, including an eyewash station and safety shower, is readily accessible.[1]
Safe Handling Protocol:
-
Read and understand the Safety Data Sheet (SDS) before working with the chemical.
-
Avoid all contact with skin, eyes, and clothing.[1] Do not breathe in the dust.
-
Weigh and handle the solid material in a way that minimizes dust generation.[1]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a well-ventilated, dry place.
-
Keep the container tightly closed.[1]
-
Store in a locked-up area accessible only to authorized personnel.[1]
-
The recommended storage temperature is ambient.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Steps:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as described in Section 2.[1]
-
Carefully sweep up the spilled solid material, avoiding dust generation.[1] If possible, use a vacuum cleaner equipped with a HEPA filter.[1]
-
Collect the spilled material and any contaminated cleaning materials into a designated, sealed container for hazardous waste.[5][7]
-
Clean the spill area with soap and water.[8]
-
Dispose of all waste according to regulations.[1]
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[5] Keep it in a designated and clearly labeled container.[5]
-
Containerization: Use a chemically resistant, leak-proof container with a secure lid for all waste, including contaminated PPE and cleaning materials.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste".[5] Include the date when the waste was first added.[5]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5] Do not dispose of it in the regular trash or down the drain.[5]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. ossila.com [ossila.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
